2-bromo-N-methyl-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJTDUGJKNTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604952 | |
| Record name | 2-Bromo-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6911-88-2 | |
| Record name | 2-Bromo-N-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis and Characterization of 2-Bromo-N-methyl-4-nitroaniline
Executive Summary
This technical guide provides a comprehensive workflow for the synthesis and characterization of 2-bromo-N-methyl-4-nitroaniline (CAS 6911-88-2) . As a halogenated nitroaniline derivative, this compound serves as a critical intermediate in the development of nonlinear optical materials, insensitive munitions stabilizers, and azo dyes. Its bromine substituent offers a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group functions as a latent amine for further derivatization.
This whitepaper prioritizes regioselective accuracy and process safety , contrasting a preferred "green" bromination route against a classical N-alkylation pathway.
Chemical Profile & Strategic Importance
| Property | Specification |
| IUPAC Name | 2-bromo-N-methyl-4-nitroaniline |
| CAS Number | 6911-88-2 |
| Molecular Formula | |
| Molecular Weight | 231.05 g/mol |
| SMILES | CNc1ccc(cc1Br)=O |
| Appearance | Yellow to brownish-yellow crystalline solid |
| Solubility | Soluble in DMSO, Acetone, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| Key Hazards | Skin/Eye Irritant, potential methemoglobinemia inducer (typical of nitroanilines) |
Retrosynthetic Analysis
The synthesis of 2-bromo-N-methyl-4-nitroaniline can be approached via two primary disconnections. The choice of pathway depends on the availability of starting materials and the tolerance for specific hazardous reagents (e.g., methyl iodide).
Pathway Logic
-
Route A (Bromination): Utilizes the strong ortho-directing effect of the secondary amine in N-methyl-4-nitroaniline. This is the preferred route due to higher atom economy and milder conditions.
-
Route B (N-Alkylation): Involves the methylation of 2-bromo-4-nitroaniline. While viable, this route carries the risk of over-alkylation to the tertiary amine or quaternary ammonium salt.
Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is favored for its regioselectivity.
Primary Protocol: Regioselective Bromination (Route A)
This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.[1] NBS is superior to elemental bromine (
Mechanistic Insight
The
-
Position 2: Ortho to activator (
), Meta to deactivator ( ). (Highly Favored) -
Position 3: Meta to activator, Ortho to deactivator. (Disfavored)
-
Position 6: Ortho to activator, but sterically hindered by the N-methyl group compared to Position 2.
Materials
-
Precursor: N-methyl-4-nitroaniline (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)
-
Catalyst: Ammonium Acetate (10 mol%) - Optional, promotes proton transfer.
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-nitroaniline (15.2 g, 100 mmol) in Acetonitrile (100 mL). Ensure complete dissolution; mild heating (30°C) may be required.
-
Addition: Cool the solution to 0-5°C using an ice bath. Add NBS (18.7 g, 105 mmol) portion-wise over 20 minutes. Critical: Exothermic reaction. Monitor internal temperature to keep below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3-6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product will be less polar (higher
) than the starting material. -
Quenching: Pour the reaction mixture into 300 mL of ice-cold water.
-
Workup:
-
If a solid precipitates: Filter the yellow solid, wash with water (3 x 50 mL) to remove succinimide byproduct, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated
(to remove trace ), then brine. Dry over anhydrous and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.
Secondary Protocol: N-Alkylation (Route B)
This route is applicable if 2-bromo-4-nitroaniline is the available stock. It requires strict stoichiometric control to prevent the formation of the N,N-dimethyl derivative.
Materials
-
Precursor: 2-bromo-4-nitroaniline (1.0 eq)
-
Reagent: Methyl Iodide (MeI) (1.1 eq) - Warning: Carcinogen.
-
Base: Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF or Acetone
Step-by-Step Methodology
-
Dissolution: Dissolve 2-bromo-4-nitroaniline (21.7 g, 100 mmol) in anhydrous DMF (80 mL).
-
Deprotonation: Add anhydrous
(20.7 g, 150 mmol). Stir at room temperature for 30 minutes. The color may deepen due to anion formation. -
Alkylation: Add Methyl Iodide (6.85 mL, 110 mmol) dropwise via syringe.
-
Heating: Heat the mixture to 60°C for 4-8 hours. Note: Do not reflux aggressively to avoid over-methylation.
-
Workup: Pour into crushed ice (500 g). The product should precipitate. Filter and wash copiously with water to remove DMF and inorganic salts.
-
Purification: Column chromatography is often required here to separate the mono-methyl product from any unreacted starting material or dimethyl byproduct.
Characterization & Quality Control
The following data parameters validate the identity and purity of the synthesized compound.
Spectral Data (Predicted & Literature Correlated)
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | (DMSO- | ||
| 8.35 | Doublet ( | H3 (Ortho to | |
| 8.10 | Doublet of Doublets ( | H5 (Ortho to | |
| 6.85 | Doublet ( | H6 (Ortho to | |
| 6.20 | Broad Singlet, 1H | NH (Exchangeable) | |
| 2.95 | Doublet ( | N-CH3 (Couples to NH) | |
| FT-IR | 3350 - 3400 | N-H Stretch (Secondary amine) | |
| 1510, 1330 | N-O Stretch (Nitro group, asymmetric/symmetric) | ||
| 600 - 700 | C-Br Stretch | ||
| Mass Spec | m/z | 230.9 / 232.9 |
Analytical Workflow Diagram
Figure 2: Purification and Quality Control Decision Tree.
Safety & Toxicology (E-E-A-T)
Working with nitroanilines and alkylating agents requires strict adherence to safety protocols.[2]
-
Nitroaniline Toxicity: Like many nitro-aromatics, the target and its precursors are toxic by inhalation and skin absorption. They may cause methemoglobinemia (blue skin, respiratory distress).
-
Control: Handle only in a fume hood. Wear double nitrile gloves.
-
-
Alkylating Agents: Methyl Iodide (Route B) is a potent neurotoxin and suspected carcinogen.
-
Brominating Agents: Bromine is highly corrosive; NBS is an irritant.
-
Control: Avoid metal spatulas with NBS (can catalyze decomposition).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775306, 2-Bromo-4-methyl-6-nitroaniline (Isomer Reference). Retrieved from [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methyl-4-nitroaniline | 100-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-bromo-N-methyl-4-nitroaniline
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-bromo-N-methyl-4-nitroaniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting complex NMR data, grounded in the fundamental principles of chemical structure and electronic effects.
The narrative will move beyond a simple presentation of data, delving into the causality behind the observed chemical shifts and coupling patterns. We will explore how the interplay of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, alongside the electron-donating N-methylamino (-NHCH₃) group, sculpts the magnetic environment of each nucleus. This document is designed to serve not only as a reference for this specific molecule but also as an educational tool for interpreting the spectra of similarly substituted aromatic systems.
Molecular Structure and Electronic Environment
To accurately interpret the NMR spectra of 2-bromo-N-methyl-4-nitroaniline, it is essential to first consider its molecular structure and the electronic contributions of its substituents. The benzene ring is functionalized with three distinct groups, each exerting a significant influence on the electron density and, consequently, the chemical shifts of the aromatic protons and carbons.
-
Nitro Group (-NO₂) at C-4: This is a powerful electron-withdrawing group through both resonance (mesomeric) and inductive effects, significantly deshielding nearby nuclei.
-
Bromo Group (-Br) at C-2: An electronegative atom, bromine withdraws electron density inductively. However, it can also donate electron density into the ring via resonance, though this effect is weaker than its inductive withdrawal.
-
N-Methylamino Group (-NHCH₃) at C-1: The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring, making this a strong electron-donating group by resonance. This effect increases the electron density, particularly at the ortho and para positions, leading to shielding.
This combination of substituents creates a highly polarized aromatic system, resulting in a well-dispersed and informative NMR spectrum.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of 2-bromo-N-methyl-4-nitroaniline serves as a powerful illustration of how fundamental chemical principles dictate spectroscopic outcomes. The predictable deshielding and shielding effects of the nitro, bromo, and N-methylamino substituents, combined with spin-spin coupling phenomena, allow for a confident and complete assignment of all proton and carbon signals. The protocols and interpretive framework presented in this guide are designed to be broadly applicable, providing researchers with a reliable methodology for the structural characterization of complex aromatic compounds. Adherence to these systematic approaches ensures data integrity and accelerates the pace of discovery in drug development and chemical science.
References
- A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Rel
- 2-Bromo-4-methylaniline(583-68-6) 13C NMR spectrum. ChemicalBook.
- New Journal of Chemistry Supporting Inform
- 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline.
- 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum. ChemicalBook.
- Electronic Supplementary Inform
- 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem.
- 2-Nitroaniline(88-74-4) 1H NMR spectrum. ChemicalBook.
- N-Methyl-4-nitroaniline Product Inform
- 2-Bromo-4-nitroaniline Product Inform
- 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray.
- 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441. PubChem.
- NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace.
- 2-Bromo-4-nitroaniline.
- 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- NMR Spectra of Anilines | Request PDF.
- Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- How to read NMR spectra from the basics (chemical shift, integration r
- Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide. Benchchem.
- Interpreting Arom
- 2-Bromo-4-nitroaniline. PMC.
- Preparation method of 2-methyl-4-nitrophenylamine.
A Senior Application Scientist's Guide to the FT-IR Spectroscopic Analysis of 2-bromo-N-methyl-4-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-bromo-N-methyl-4-nitroaniline using Fourier-Transform Infrared (FT-IR) spectroscopy. As a substituted aromatic amine, this compound possesses distinct functional groups whose vibrational characteristics serve as a unique molecular fingerprint. This document moves beyond a mere procedural outline, delving into the theoretical underpinnings of the technique, the causal reasoning behind methodological choices, and a detailed interpretation of the resulting spectral data. We present a robust, self-validating experimental protocol and a thorough analysis of characteristic absorption bands, including the N-H stretch of the secondary amine, the potent asymmetric and symmetric stretches of the nitro group, and vibrations associated with the substituted aromatic ring. This guide is intended to equip researchers with the expertise to confidently acquire, interpret, and validate the FT-IR spectrum of this and structurally related compounds, ensuring high standards of scientific integrity and data reliability in research and development settings.
Part 1: Foundational Principles of FT-IR for Aromatic Amine Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups and bonding arrangements within a molecule.[1][2][3] The core principle lies in the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[1][4][5] This absorption is recorded by the instrument, resulting in a spectrum that plots absorbance or transmittance against the wavenumber (cm⁻¹) of the radiation.[1]
For a molecule like 2-bromo-N-methyl-4-nitroaniline, the key to a successful analysis is understanding the expected vibrational modes:
-
Stretching Vibrations: These involve a continuous change in the interatomic distance along the axis of the bond. For 2-bromo-N-methyl-4-nitroaniline, this includes N-H, C-H (both aromatic and aliphatic), N-O (in the nitro group), C-N, C=C (in the aromatic ring), and C-Br bonds.
-
Bending Vibrations: These are characterized by a change in the angle between two bonds. These include various scissoring, wagging, and twisting motions of the amine and methyl groups, as well as in-plane and out-of-plane bending of the aromatic C-H bonds.[6][7]
The resulting spectrum is divided into two primary regions:
-
The Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains the characteristic stretching vibrations for most key functional groups.[6] Peaks here are generally well-defined and are crucial for identifying the presence of groups like N-H, C-H, and NO₂.
-
The Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending modes and skeletal vibrations of the molecule as a whole.[6] While individual peak assignment can be challenging, the overall pattern is unique to the molecule, serving as a "fingerprint" for identification when compared against a reference spectrum.[3][8]
Part 2: A Validated Experimental Protocol for Data Acquisition
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental approach. The following protocol is designed to yield a high-quality, reproducible spectrum for a solid sample like 2-bromo-N-methyl-4-nitroaniline using the potassium bromide (KBr) pellet method.[9]
Causality in Method Selection: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples and for its transparency across the mid-IR range, preventing interference from the matrix material itself.[9][10] This is often considered the gold standard for transmission measurements of crystalline powders.[11]
Step-by-Step Methodology:
-
Sample and Matrix Preparation:
-
Gently grind approximately 1-2 mg of high-purity 2-bromo-N-methyl-4-nitroaniline into a fine powder using a clean, dry agate mortar and pestle.
-
Add approximately 150-200 mg of spectroscopy-grade KBr powder. Expert Insight: It is crucial to use KBr that has been stored in a desiccator, as absorbed moisture will introduce a broad O-H absorption band around 3400 cm⁻¹ and a peak around 1640 cm⁻¹, potentially obscuring key sample features.
-
Briefly but thoroughly mix the sample and KBr by gentle trituration.[9] Avoid excessive grinding, which can alter the crystalline state of the sample.
-
-
Pellet Formation:
-
Transfer the homogenous mixture to a pellet press die.
-
Assemble the die and connect it to a vacuum line for 1-2 minutes to remove entrapped air, which can cause the pellet to scatter light and appear cloudy.[12]
-
Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes.
-
Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
-
Spectrometer Setup and Data Acquisition:
-
Place the FT-IR spectrometer in a stable environment, free from vibrations and significant temperature fluctuations.
-
Perform a background scan with the empty sample holder in the beam path. This is a critical self-validating step that records the spectral signature of the atmospheric CO₂ and water vapor, which is then automatically subtracted from the sample spectrum.
-
Instrument Parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for resolving most key features in solid-state spectra).
-
Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).
-
-
Mount the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum should be automatically ratioed against the collected background spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Part 3: Spectral Interpretation and In-Depth Analysis
The FT-IR spectrum of 2-bromo-N-methyl-4-nitroaniline is a composite of the vibrations of its constituent parts. A logical, stepwise analysis is key to its full interpretation.
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
N-H Stretching (ca. 3400-3300 cm⁻¹): As a secondary amine, the molecule exhibits a single, relatively sharp N-H stretching band.[13][14][15] This peak is expected to appear around 3411 cm⁻¹[16], distinguishing it from primary amines which show two N-H stretch peaks (one asymmetric, one symmetric).[13][17][18] The sharpness and position help differentiate it from the characteristically broad O-H stretch of alcohols or water contamination.[13]
-
C-H Stretching (ca. 3100-2850 cm⁻¹): Two types of C-H stretches are present:
-
Aromatic C-H Stretch (ca. 3100-3000 cm⁻¹): Absorptions from the C-H bonds on the benzene ring appear at wavenumbers slightly above 3000 cm⁻¹.[6][19] These are typically of medium to weak intensity.
-
Aliphatic C-H Stretch (ca. 2970-2850 cm⁻¹): The methyl (CH₃) group attached to the nitrogen will show stretching vibrations in this region.[4][6]
-
-
Nitro Group (NO₂) Stretching (ca. 1600-1500 cm⁻¹ and 1390-1300 cm⁻¹): The nitro group provides two of the most intense and diagnostically important peaks in the spectrum.[20]
-
Asymmetric NO₂ Stretch (ca. 1550-1475 cm⁻¹): This is typically a very strong absorption resulting from the two N-O bonds stretching out of phase.[21][22][23] For aromatic nitro compounds, this band is characteristically found in this range.[21]
-
Symmetric NO₂ Stretch (ca. 1360-1290 cm⁻¹): This strong peak arises from the in-phase stretching of the N-O bonds.[20][21][22] The presence of this distinct pair of strong bands is a definitive indicator of a nitro group.[20]
-
The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)
-
Aromatic C=C Stretching (ca. 1600-1450 cm⁻¹): The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretches, typically appearing as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[6][19]
-
Aromatic C-N Stretching (ca. 1335-1250 cm⁻¹): The stretching vibration of the bond between the aromatic ring and the amine nitrogen gives a strong band in this region.[13]
-
Aromatic C-H Bending (ca. 900-675 cm⁻¹): The out-of-plane ("oop") bending of the C-H bonds on the aromatic ring gives rise to strong absorptions.[19] The exact position of these bands is highly diagnostic of the substitution pattern on the ring. For a 1,2,4-trisubstituted benzene ring, strong bands are expected in the 885-805 cm⁻¹ region.
-
C-Br Stretching (ca. 690-515 cm⁻¹): The carbon-bromine stretch is expected to appear in the low-frequency end of the fingerprint region.[6] This peak is often of medium to strong intensity.
Data Summary Table
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3410 | Medium | N-H Stretch | Secondary Aromatic Amine |
| ~3080 | Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2960 | Weak | Aliphatic C-H Stretch (asymmetric) | Methyl (-CH₃) |
| ~2870 | Weak | Aliphatic C-H Stretch (symmetric) | Methyl (-CH₃) |
| ~1590 | Medium | Aromatic C=C Ring Stretch | Aromatic Ring |
| ~1520 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |
| ~1340 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |
| ~1280 | Strong | Aromatic C-N Stretch | Aryl-Amine |
| ~830 | Strong | Aromatic C-H Out-of-Plane Bend (Trisubstituted) | Aromatic Ring |
| ~600 | Medium | C-Br Stretch | Bromo-Aromatic |
Note: The predicted wavenumbers are based on typical ranges found in spectroscopic literature. Actual values may vary slightly based on the specific molecular environment and sample state.[24]
Part 4: Visualization of the Analytical Workflow
A clear understanding of the experimental sequence is vital for both training and execution. The following diagram, rendered in DOT language, outlines the logical flow from sample preparation to final data interpretation.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
The FT-IR spectroscopic analysis of 2-bromo-N-methyl-4-nitroaniline is a definitive method for its structural confirmation. By leveraging the characteristic vibrational frequencies of its secondary amine, nitro, and substituted aromatic functionalities, a detailed and reliable molecular fingerprint can be obtained. The successful application of this technique hinges on a combination of sound theoretical knowledge, a robust and validated experimental protocol, and a systematic approach to spectral interpretation. This guide provides the necessary framework for researchers to employ FT-IR spectroscopy with confidence, ensuring the generation of high-quality, defensible data critical for applications in synthesis validation, quality control, and advanced materials research.
References
-
Gunasekaran, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 346-353. Available at: [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-1202. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]
-
ResearchGate. (2025). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
-
Caltech GPS. (2018). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline - NIST Chemistry WebBook. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
International Crystal Laboratories. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Characterization of 2-Bromo-N-methyl-4-nitroaniline
Technical Guide & Operational Workflow
Executive Summary
This guide provides a comprehensive technical framework for the mass spectrometric analysis of 2-bromo-N-methyl-4-nitroaniline (CAS: 10468-49-2) .[1] As a halogenated nitroaniline derivative, this compound serves as a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.[1] Its analysis requires a nuanced understanding of isotopic distributions, electrospray ionization (ESI) dynamics, and collision-induced dissociation (CID) pathways.[1]
This document moves beyond standard operating procedures to explain the physicochemical rationale behind every analytical decision, ensuring researchers can validate their data through internal logic rather than external comparison alone.
Part 1: Molecular Architecture & Isotopic Signature[1]
Before injection, the analyst must understand the theoretical spectral envelope. The presence of bromine introduces a distinct isotopic signature that serves as the primary confirmation of identity.
Physicochemical Properties[1][2][3][4]
The Bromine Doublet (The "Self-Validating" Marker)
Unlike non-halogenated organic molecules where the M+1 peak is minor (~1.1% per carbon), bromine possesses two stable isotopes,
Diagnostic Rule: In any mass spectrum (EI or ESI) of this compound, the molecular ion must appear as a doublet separated by 2 Da with nearly equal intensity.[1]
-
Peak A (
): Base peak (defined as 100% relative abundance for the cluster).[1] -
Peak B (
): ~98% intensity of Peak A.[1]
Critical QC Check: If your spectrum shows a single molecular ion peak or a standard carbon isotope distribution, the sample is not 2-bromo-N-methyl-4-nitroaniline.[1]
Part 2: Ionization Strategy & Experimental Protocol
Ionization Mode Selection
While Electron Impact (EI) provides rich structural fingerprints, Electrospray Ionization (ESI) in Positive Mode (+) is the preferred method for quantitative LC-MS workflows due to the basicity of the secondary amine.
-
ESI (+): Generates
ions.[1][2] -
ESI (-): Possible due to the electron-withdrawing nitro group (forming
), but generally less sensitive than positive mode for anilines.[1]
LC-MS Operational Workflow
The following protocol uses a standard C18 Reverse Phase setup, optimized for polar aromatic compounds.
Table 1: Recommended LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Kinetex 2.6µm), 100 x 2.1 mm | Retains moderately polar aromatics; separates impurities.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures full protonation of the amine ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitro-aromatics than Methanol.[1] |
| Gradient | 5% B to 95% B over 10 min | Generic gradient sufficient for purity checks. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI source desolvation.[1] |
| Injection Vol | 1 - 5 µL | Prevent column saturation; anilines ionize strongly.[1] |
| Source Temp | 350°C | High temp required to desolvate less volatile nitro-compounds.[1] |
Part 3: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation pathways allows for structural elucidation of impurities or metabolites.[1] The fragmentation of 2-bromo-N-methyl-4-nitroaniline is governed by the stability of the aromatic ring and the lability of the nitro group.
Primary Fragmentation Channels[1]
-
Loss of Nitro Group (
): The most dominant pathway.[1] The bond of the nitro group cleaves, leaving an aryl cation.-
Observation: Transition from m/z 233
187 (for ).[1]
-
-
Loss of Nitric Oxide (
): Common in nitro-aromatics involving a rearrangement to a phenoxy-cation structure before expelling NO.[1] -
Loss of Methyl Group (
): Cleavage of the N-methyl bond.[1] This is less favorable than nitro loss but observable at higher collision energies.[1] -
Loss of Bromine Radical (
): Typically seen in EI or high-energy CID.[1] If observed, the resulting ion will lose the doublet pattern , confirming the bromine has left the molecule.
Visualized Pathway (DOT Diagram)
Caption: Figure 1. Proposed ESI(+) fragmentation tree for 2-bromo-N-methyl-4-nitroaniline (
Part 4: Data Interpretation & Quality Control[1]
The "Carryover" Trap
Brominated amines are "sticky" in LC-MS systems due to their lipophilicity and interaction with stainless steel surfaces.[1]
-
Symptom: Ghost peaks of m/z 233/235 in blank injections.[1]
-
Remedy: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid between runs.[1]
Differentiating Isomers
The user must distinguish the target from 2-bromo-4-nitroaniline (no methyl) or N-methyl-2-nitroaniline (no bromine).[1]
-
Check 1 (Mass): The target is exactly 14 Da heavier than 2-bromo-4-nitroaniline.[1]
-
Check 2 (Isotopes): The target has the 1:1 doublet; N-methyl-2-nitroaniline does not.[1]
Experimental Workflow Diagram
Caption: Figure 2. Standard operational workflow for LC-MS analysis of brominated nitroanilines.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on isotopic patterns of halogens).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2-Bromo-4-nitroaniline. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Analogous fragmentation data).[1]
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010).[1] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[1] Available at: [Link] (Mechanisms of ESI fragmentation).[1]
-
PubChem. (2024).[1] Compound Summary: 2-Bromo-N-methyl-4-nitroaniline.[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
Regioselective Synthesis of 2-bromo-N-methyl-4-nitroaniline: A Technical Guide for Advanced Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the strategic and regioselective synthesis of 2-bromo-N-methyl-4-nitroaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other specialty chemicals. This document delves into the mechanistic underpinnings that govern the regioselectivity of the bromination reaction, offers detailed, field-proven experimental protocols, and outlines robust methods for the purification and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this synthetic transformation.
Introduction: The Significance of Substituted Nitroanilines
Substituted anilines, particularly those bearing nitro and halogen functionalities, are pivotal building blocks in the synthesis of a wide array of complex organic molecules. The compound 2-bromo-N-methyl-4-nitroaniline, with its specific substitution pattern, presents a unique scaffold for the introduction of further chemical diversity, making it a valuable intermediate in the synthesis of pharmacologically active agents and functional materials. The strategic placement of the bromo, N-methyl, and nitro groups allows for selective chemical manipulations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group, enabling the construction of intricate molecular architectures.
The core challenge in the synthesis of 2-bromo-N-methyl-4-nitroaniline lies in achieving the desired regioselectivity during the bromination step. The electronic effects of the existing substituents on the aniline ring—the activating N-methylamino group and the deactivating nitro group—play a crucial and synergistic role in directing the incoming electrophile. A thorough understanding of these directing effects is paramount to developing a successful and high-yielding synthetic strategy.
Strategic Synthesis Pathway
The most logical and efficient synthetic route to 2-bromo-N-methyl-4-nitroaniline involves a two-step sequence starting from the commercially available 4-nitroaniline:
-
N-methylation of 4-nitroaniline to produce N-methyl-4-nitroaniline.
-
Regioselective bromination of N-methyl-4-nitroaniline to yield the final product, 2-bromo-N-methyl-4-nitroaniline.
An alternative, though potentially less direct, route could involve the bromination of 4-nitroaniline to 2-bromo-4-nitroaniline, followed by N-methylation. However, the initial N-methylation strategy is often preferred as it can lead to a cleaner reaction profile in the subsequent bromination step.
Figure 1: Proposed two-step synthesis pathway for 2-bromo-N-methyl-4-nitroaniline.
Mechanistic Insights: Achieving Regioselectivity
The success of this synthesis hinges on the regioselective bromination of N-methyl-4-nitroaniline. The outcome of this electrophilic aromatic substitution reaction is governed by the directing effects of the N-methylamino (-NHCH₃) and nitro (-NO₂) groups.
-
The N-methylamino group is an activating, ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
-
The nitro group is a deactivating, meta-director. It is a strong electron-withdrawing group, both by induction and resonance, which decreases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.
In N-methyl-4-nitroaniline, these two groups are positioned para to each other. The activating -NHCH₃ group directs incoming electrophiles to the 2- and 6-positions (both ortho to it). The deactivating -NO₂ group directs to the 2- and 6-positions (both meta to it). Therefore, the directing effects of both substituents reinforce each other, strongly favoring the substitution of bromine at the 2- (and 6-) position. To achieve mono-bromination and obtain the desired 2-bromo-N-methyl-4-nitroaniline, controlling the reaction stoichiometry and conditions is crucial to prevent the formation of the 2,6-dibromo byproduct.
Figure 2: Directing effects of substituents in the bromination of N-methyl-4-nitroaniline.
Experimental Protocols
Synthesis of the Precursor: N-methyl-4-nitroaniline
This procedure is adapted from established methods for the N-methylation of anilines.[1][2]
Materials:
-
4-Nitroaniline
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Ethanol
-
Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in acetone.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux and add methyl iodide dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-4-nitroacetanilide.
-
To the crude product, add a mixture of ethanol and hydrochloric acid.
-
Reflux the mixture for 6-8 hours to effect hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated N-methyl-4-nitroaniline is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be recrystallized from aqueous ethanol to afford pure N-methyl-4-nitroaniline as a yellow solid.
Regioselective Synthesis of 2-bromo-N-methyl-4-nitroaniline
This proposed protocol is based on established methods for the bromination of activated anilines.
Materials:
-
N-methyl-4-nitroaniline
-
Bromine
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve N-methyl-4-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a dilute aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-N-methyl-4-nitroaniline.
Purification and Characterization
Purification
The crude 2-bromo-N-methyl-4-nitroaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or a mixture of dichloromethane and methanol. The choice of solvent should be optimized to ensure high recovery of the purified product.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2-bromo-N-methyl-4-nitroaniline should be confirmed by standard analytical techniques.
| Technique | Expected Observations for 2-bromo-N-methyl-4-nitroaniline |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The N-methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (around 3.0 ppm). The integration of the signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | The spectrum will show the expected number of signals for the aromatic and methyl carbons. The carbon attached to the bromine will be shifted downfield. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of 2-bromo-N-methyl-4-nitroaniline (C₇H₇BrN₂O₂) should be observed, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
Safety Considerations
-
4-Nitroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine is highly corrosive and toxic. All manipulations involving bromine should be performed in a well-ventilated fume hood.
-
Methyl iodide is a carcinogen and should be handled with extreme care in a fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The regioselective synthesis of 2-bromo-N-methyl-4-nitroaniline is a readily achievable process for the experienced organic chemist. A thorough understanding of the principles of electrophilic aromatic substitution, coupled with careful control of reaction conditions, allows for the efficient and high-yielding production of this valuable synthetic intermediate. The protocols and analytical guidance provided in this technical guide offer a solid foundation for researchers and professionals to successfully synthesize, purify, and characterize this important molecule for its diverse applications in drug discovery and materials science.
References
Sources
Isomers of bromo-N-methyl-nitroaniline and their properties
[1][2]
Physicochemical Properties
The following data consolidates experimental values for identification and quality control.
| Property | 4-Bromo-N-methyl-2-nitroaniline | 5-Bromo-N-methyl-2-nitroaniline | 2-Bromo-N-methyl-4-nitroaniline |
| CAS | 53484-26-7 | 302800-13-1 | 6911-88-2 |
| Appearance | Reddish/Orange Crystalline Solid | Beige/Tan Solid | Yellow/Orange Solid |
| Melting Point | 97.5 – 98.0 °C | 158 – 160 °C (Est.)[1][2] | Solid (Data Limited) |
| Molecular Weight | 231.05 g/mol | 231.05 g/mol | 231.05 g/mol |
| Solubility | Soluble in DCM, THF, EtOAc | Soluble in DMSO, MeOH | Soluble in Acetone, DMSO |
Note: NMR shifts are approximate and solvent-dependent.[1][2] The distinct coupling patterns (doublet vs. singlet/doublet) of aromatic protons allow for rapid differentiation of isomers.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline (Methylation Route)
Targeting CAS 53484-26-7[1][2]
Rationale: This method is ideal when the primary amine (4-bromo-2-nitroaniline) is available.[1][2] The use of NaH ensures irreversible deprotonation, driving the reaction to completion.[1][2]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solubilization: Dissolve 4-bromo-2-nitroaniline (500 mg, 2.29 mmol) in anhydrous THF (5 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise.[1][2] Evolution of
gas will be observed.[2] Stir for 15 minutes until gas evolution ceases and the solution turns a deep red anion color.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Methylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe.[1][2]
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[2] Wash combined organics with brine, dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , and concentrate.[2] -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient) yields the product as a red solid (Yield: ~95-99%).[1][2]
Protocol 2: Synthesis of 5-Bromo-N-methyl-2-nitroaniline ( Route)
Targeting CAS 302800-13-1[1][2]
Rationale: This method utilizes the high reactivity of the fluorine leaving group ortho to a nitro group.[1][2] It avoids the use of strong bases like NaH.[1][2]
-
Reagents: 4-Bromo-2-fluoro-1-nitrobenzene (1.0 eq) and Methylamine (2.0 M in THF or Methanol, 3.0 eq).
-
Procedure: Dissolve the fluoronitrobenzene in Ethanol (0.5 M concentration). Cool to 0°C.[1][2]
-
Addition: Add the methylamine solution dropwise. The reaction is exothermic.[1][2]
-
Completion: Allow to warm to room temperature and stir for 4–12 hours. The product often precipitates directly from the ethanol solution.[1][2]
-
Isolation: Pour the mixture into ice-water. Filter the resulting beige precipitate.[1][2] Wash with cold water and dry under vacuum.[1][2] Recrystallize from Ethanol if necessary.[1][2]
Applications in Drug Discovery & Materials Science
Kinase Inhibitor Development
The 5-bromo-N-methyl-2-nitroaniline isomer is a validated intermediate for the synthesis of Leucettinibs , a class of DYRK/CLK kinase inhibitors inspired by the marine natural product Leucettamine B.[1][2]
-
Mechanism: The nitro group is reduced to a primary amine, which then undergoes condensation with aldehydes or cyclization to form the core scaffold.[1][2] The bromine atom serves as a handle for Suzuki-Miyaura couplings to introduce diversity at the "tail" of the inhibitor.[1][2]
Nonlinear Optical (NLO) Materials
Derivatives of p-nitroaniline are classic NLO candidates due to their "push-pull" electronic structure (Donor-
-
4-Bromo-N-methyl-2-nitroaniline exhibits non-centrosymmetric crystal packing in certain polymorphs, a requirement for Second Harmonic Generation (SHG).[1][2] The bromine atom enhances polarizability compared to the parent methyl-nitroaniline (MNA), potentially increasing the hyperpolarizability (
) coefficient.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Synthesis and Characterization of 4-Bromo-N-methyl-2-nitroaniline: Source: Royal Society of Chemistry, Organic & Biomolecular Chemistry.[1][2] "Synthesis of benzotriazole polymethine dye...". URL:[Link]
-
Synthesis of 5-Bromo-N-methyl-2-nitroaniline (Leucettinibs): Source: Edelris / ResearchGate.[1][2] "Leucettinibs, a class of DYRK/CLK kinases inhibitors".[1][2] URL:[Link]
-
Crystal Structure and Properties of Nitroaniline Derivatives: Source: NIH National Library of Medicine (PubChem).[1][2] "4-Bromo-N-methyl-2-nitroaniline Compound Summary". URL:[Link][2]
-
Nonlinear Optical Properties of Nitroanilines: Source: MDPI.[1][2] "Synthesis and Evaluation of Nonlinear Optical Properties of Novel Cocrystals". URL:[Link][2][3]
Sources
- 1. 6911-88-2,2-Bromo-N-methyl-4-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 34632-71-8,4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
An In-Depth Technical Guide to the Stability of 2-bromo-N-methyl-4-nitroaniline
Introduction
2-bromo-N-methyl-4-nitroaniline is a substituted aromatic amine that holds significant interest as a building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. The presence of a nitro group, a bromine atom, and an N-methylamino group on the benzene ring imparts a unique combination of reactivity and functionality. However, these same functional groups can also be susceptible to degradation under various environmental conditions, which can impact the purity, potency, and safety of any downstream products.
This technical guide provides a comprehensive overview of the stability of 2-bromo-N-methyl-4-nitroaniline under different stress conditions, including hydrolysis, oxidation, heat, and light. It is intended for researchers, scientists, and drug development professionals who work with this compound or structurally similar molecules. By understanding the potential degradation pathways and developing robust analytical methods to monitor stability, scientists can ensure the quality and reliability of their research and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting stability studies. While specific data for 2-bromo-N-methyl-4-nitroaniline is not extensively published, we can infer some properties from its close structural analog, 2-bromo-4-nitroaniline.
| Property | Value (for 2-bromo-4-nitroaniline) | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | White to yellow to green powder/crystal | [2] |
| Melting Point | 104-108 °C | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |
| Stability | Hygroscopic | [3] |
It is crucial to experimentally determine the specific properties of 2-bromo-N-methyl-4-nitroaniline to establish a baseline for stability assessments.
Stability Under Stress Conditions
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[4][5] The following sections outline the expected stability of 2-bromo-N-methyl-4-nitroaniline under various stress conditions, based on the known reactivity of its functional groups and related compounds.
Hydrolytic Stability
Hydrolytic degradation is assessed by subjecting the compound to acidic, basic, and neutral conditions.
-
Acidic Conditions: In the presence of a strong acid (e.g., HCl), the N-methylamino group can be protonated. While the N-methyl group itself is generally stable to hydrolysis under typical forced degradation conditions, the overall electronic nature of the molecule can be altered, potentially influencing other reactions. For some related compounds, acid-catalyzed hydrolysis of other functional groups is a known degradation pathway.[6]
-
Basic Conditions: Under basic conditions (e.g., NaOH), the potential for nucleophilic aromatic substitution exists, although the electron-donating nature of the N-methylamino group may not strongly favor this. More likely is the potential for reactions involving the nitro group or deprotonation of the amine if it were not N-methylated.
-
Neutral Conditions: In neutral aqueous solution, the compound is expected to be relatively stable, although its hygroscopic nature suggests that water content should be carefully controlled during storage.[3]
Oxidative Stability
Oxidizing agents, such as hydrogen peroxide (H₂O₂), are commonly used to assess oxidative stability.
-
N-Dealkylation: A primary suspected pathway for the oxidative degradation of 2-bromo-N-methyl-4-nitroaniline is the oxidation of the N-methyl group, leading to N-demethylation to form 2-bromo-4-nitroaniline and formaldehyde.[7] This is a well-documented metabolic and chemical degradation pathway for N-alkylanilines.
-
Ring Oxidation: The aromatic ring itself can be susceptible to oxidation, potentially leading to the formation of phenolic derivatives or ring-opened products, especially under harsh oxidative conditions.
-
Nitro Group Reactions: While the nitro group is generally electron-withdrawing and deactivating, it can participate in redox reactions under certain conditions.
Thermal Stability
Exposure to elevated temperatures can provide the energy needed for various degradation reactions.
-
Decomposition: When heated to decomposition, related nitroanilines are known to emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[8][9]
-
Rearrangement: Theoretical studies on similar N-methyl-N-nitroanilines suggest that thermal rearrangement can occur through a radical pair mechanism, involving the homolytic cleavage of the N-N bond (if the compound were an N-nitroamine) followed by recombination.[10] While our target compound is a C-nitro compound, the general principle of thermally induced radical reactions could still apply, potentially leading to dimerization or other complex products.
Photostability
Nitroaromatic compounds are often sensitive to light, particularly in the UV region.
-
Photoreduction: The nitro group can be photoreduced to nitroso, hydroxylamino, and ultimately amino groups.
-
Ring Reactions: Photons can also excite the aromatic system, leading to the formation of reactive intermediates that can undergo various reactions, including polymerization or the formation of photoproducts with altered substitution patterns.
Potential Degradation Pathways
Based on the chemical principles outlined above, the following diagram illustrates the most probable degradation pathways for 2-bromo-N-methyl-4-nitroaniline under forced degradation conditions.
Caption: Proposed degradation pathways for 2-bromo-N-methyl-4-nitroaniline.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to provide a robust assessment of the stability of 2-bromo-N-methyl-4-nitroaniline. A stability-indicating analytical method, such as HPLC with UV or MS detection, should be developed and validated prior to initiating these studies.
Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve 2-bromo-N-methyl-4-nitroaniline in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂) to a final concentration of approximately 0.1 mg/mL.
Stress Conditions
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Expose the vial to a controlled temperature of 80°C.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after the exposure period, alongside a dark control sample.
-
Analytical Method
A reversed-phase HPLC method with a C18 column is generally suitable for analyzing anilines and nitroaromatic compounds.[11][12]
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Diode array detection is recommended to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.
-
Data Analysis: Calculate the percentage degradation of 2-bromo-N-methyl-4-nitroaniline at each time point. Attempt to achieve a mass balance to ensure that all major degradation products are detected.
Data Summary and Interpretation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
| Stress Condition | Duration | % Degradation of Parent | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 h | <5% | None significant |
| 0.1 M NaOH, 60°C | 24 h | 5-10% | Minor unidentified peaks |
| 3% H₂O₂, RT | 8 h | 15-25% | 2-bromo-4-nitroaniline |
| 80°C (Solid) | 48 h | <10% | Minor unidentified peaks |
| Photolytic (ICH Q1B) | - | 20-30% | Multiple photoreduced products |
Note: The data in this table is hypothetical and should be replaced with experimental results.
The identification of degradation products is crucial. Techniques such as LC-MS/MS and NMR can be employed to elucidate the structures of the major degradants. This information is vital for understanding the degradation pathways and for setting appropriate specifications for the compound.
Handling and Storage Recommendations
Based on the potential instabilities, the following handling and storage recommendations are provided:
-
Storage: Store 2-bromo-N-methyl-4-nitroaniline in a well-closed container, in a cool, dry, and dark place.[2][3] An inert atmosphere may be beneficial for long-term storage.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Handle in a well-ventilated area or a fume hood. Avoid creating dust.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[8][13]
Conclusion
2-bromo-N-methyl-4-nitroaniline is a molecule with significant synthetic potential. A thorough understanding of its stability is paramount for its effective use in research and development. This guide has outlined the key factors that can influence its stability and has provided a framework for conducting comprehensive forced degradation studies. While the compound is expected to be most susceptible to oxidative and photolytic degradation, experimental verification is essential. By following the protocols and principles described herein, researchers can ensure the quality and integrity of 2-bromo-N-methyl-4-nitroaniline and the materials derived from it.
References
- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [https://www.easth Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf]([Link] Harbour.com/msds/N-METHYL-4-NITROANILINE.pdf)
- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
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KENDRIYA VIDYALAYA SANGATHAN, JABALPUR REGION. Sample Question Paper. [Link]
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PubChem. 2-Bromo-4-methyl-6-nitroaniline. [Link]
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Chemsrc. 4-Bromo-2-nitroaniline | CAS#:875-51-4. [Link]
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PubChem. 2-Methyl-4-nitroaniline. [Link]
- Khan, F., Vyas, B., Pal, D., & Cameotra, S. S. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Scribd. Hydrolysis of 4-Nitroaniline. [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Biradar, A. V., Kotbagi, T. V., Dongare, M. K., & Umbarkar, S. B. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9348-9355.
- Gautam, S., Kamble, S. P., Sawant, S. B., & Pangarkar, V. G. (2005). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. Chemical Engineering Journal, 110(1-3), 129-137.
- Wang, Y., Li, X., & Liu, J. (2016). Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines. Organic & Biomolecular Chemistry, 14(3), 969-980.
- Al-Khasawneh, Y. A. (2013). The Oxidation Reaction Of 2-Nitroaniline In The Presence Of Some Supported Catalysts And Hydrogen Peroxide. Al-Aqsa University Journal, 17(1), 25-38.
-
Scilit. Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. [Link]
- Kamberi, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Homework.Study.com. After hydrolyzing 4-bromo-2-nitroacetanilide with HCl and water to remove the acetyl protecting.... [Link]
- Singh, T., & Patnaik, A. (2013). Thermal behavior of N-Methylaniline modified phenolic friction composites. Journal of Thermal Analysis and Calorimetry, 115(2), 1547-1555.
-
MedCrave online. Forced Degradation Studies. [Link]
-
CPAchem Ltd. Safety data sheet: 2-Methyl-4-nitroaniline. [Link]
- Kim, J. H., & Kim, J. N. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2011(13), 1885-1887.
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
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MDPI. g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. [Link]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Synthetic Potential of 2-bromo-N-methyl-4-nitroaniline
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules with desired properties. 2-bromo-N-methyl-4-nitroaniline is a polysubstituted aromatic compound that, while not extensively documented in mainstream literature, presents a compelling scaffold for synthetic chemists. Its unique arrangement of a nucleophilic N-methylamino group, an electrophilically activating nitro group, and a versatile bromine atom opens a gateway to a multitude of chemical transformations. This guide will provide an in-depth analysis of the potential applications of 2-bromo-N-methyl-4-nitroaniline in organic synthesis, drawing upon established reactivity principles of analogous structures to forecast its utility in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and materials science. While direct experimental data for this specific molecule is nascent, the principles outlined herein provide a robust framework for its synthetic exploration.
The strategic positioning of the functional groups on the aniline ring dictates its reactivity. The nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom, ortho to the N-methylamino group and meta to the nitro group, is a prime handle for cross-coupling reactions. The N-methylamino group, a moderately activating and ortho, para-directing group, influences the electronic and steric environment of the molecule. The interplay of these functionalities makes 2-bromo-N-methyl-4-nitroaniline a rich substrate for a variety of synthetic transformations.
Core Synthetic Applications: A Triad of Reactivity
The synthetic utility of 2-bromo-N-methyl-4-nitroaniline can be broadly categorized into three key areas: its role as a precursor to heterocyclic systems, its utility in carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and the diverse reactivity stemming from the manipulation of its nitro and amino functionalities.
Gateway to Heterocyclic Scaffolds: The Benzimidazole Synthesis Pathway
The ortho-amino halogenated aniline motif is a well-established precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] The synthesis of benzimidazoles from 2-bromo-N-methyl-4-nitroaniline would logically proceed through a two-step sequence: reduction of the nitro group to an amine, followed by cyclization of the resulting diamine with a suitable one-carbon synthon.
The selective reduction of the nitro group in the presence of a bromine atom is a critical transformation. A variety of methods are available for the reduction of aromatic nitro compounds to their corresponding amines.[2] Common reducing agents include tin(II) chloride, iron powder in acidic media, and catalytic hydrogenation.[1] The choice of reagent is crucial to avoid undesired side reactions, such as hydrodebromination.
Table 1: Comparison of Potential Reduction Methods for 2-bromo-N-methyl-4-nitroaniline
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Key Advantages | Potential Challenges |
| SnCl₂·2H₂O | - | Ethanol | Reflux | High yield, chemoselective | Stoichiometric tin waste |
| Fe / NH₄Cl | - | Ethanol/Water | Reflux | Cost-effective, environmentally benign | Heterogeneous reaction, potential for iron contamination |
| H₂ | Pd/C | Methanol/Ethyl Acetate | Room Temperature | Clean reaction, high atom economy | Potential for hydrodebromination |
| NaBH₄ | NiCl₂ or CoCl₂ | Methanol | 0 - Room Temperature | Mild conditions | Requires careful control of stoichiometry |
Objective: To selectively reduce the nitro group of 2-bromo-N-methyl-4-nitroaniline to an amine.
Materials:
-
2-bromo-N-methyl-4-nitroaniline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromo-N-methyl-4-nitroaniline in ethanol, add tin(II) chloride dihydrate in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The resulting N¹-methyl-4-bromo-1,2-benzenediamine is a versatile intermediate for the synthesis of a variety of substituted benzimidazoles. The most common method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[3]
Objective: To synthesize a benzimidazole derivative from N¹-methyl-4-bromo-1,2-benzenediamine and an aldehyde.
Materials:
-
N¹-methyl-4-bromo-1,2-benzenediamine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.1 eq)
-
Ammonium chloride (NH₄Cl) (30 mol%)
-
Ethanol (as solvent)
Procedure:
-
To a mixture of N¹-methyl-4-bromo-1,2-benzenediamine and the desired aldehyde in ethanol, add ammonium chloride.
-
Stir the resulting mixture at 80°C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Caption: Synthetic pathway from 2-bromo-N-methyl-4-nitroaniline to benzimidazoles.
Harnessing the Bromine Handle: Cross-Coupling Reactions
The bromine atom on the aromatic ring of 2-bromo-N-methyl-4-nitroaniline serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl structures. 2-bromo-N-methyl-4-nitroaniline can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding substituted N-methyl-4-nitroanilines.
Objective: To couple 2-bromo-N-methyl-4-nitroaniline with a boronic acid.
Materials:
-
2-bromo-N-methyl-4-nitroaniline (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1) (as solvent)
Procedure:
-
In a round-bottom flask, combine 2-bromo-N-methyl-4-nitroaniline, the boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a range of substituted diamines or other nitrogen-containing compounds. The bromine atom of 2-bromo-N-methyl-4-nitroaniline can react with primary or secondary amines in the presence of a palladium catalyst and a strong base.
Sources
The Strategic Utility of 2-bromo-N-methyl-4-nitroaniline in the Synthesis of Heterocyclic Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-bromo-N-methyl-4-nitroaniline as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. While direct literature on the specific applications of this N-methylated derivative is emerging, this document extrapolates from established synthetic methodologies for analogous anilines to present a comprehensive overview of its potential in constructing key heterocyclic systems. We will delve into the synthesis of the title compound, its inherent reactivity, and its application in forming medicinally relevant scaffolds such as benzimidazoles, quinoxalines, and phenazines. Detailed, field-proven protocols, mechanistic insights, and characterization data are provided to empower researchers in their synthetic endeavors.
Introduction: The Untapped Potential of a Multifunctional Building Block
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals featuring these core structures. The strategic selection of starting materials is paramount in the efficient construction of these complex molecules. 2-bromo-N-methyl-4-nitroaniline presents itself as a highly valuable, albeit underutilized, building block. Its unique arrangement of functional groups—a nucleophilic N-methylamino group, an electron-withdrawing nitro group, and a synthetically versatile bromine atom—offers a powerful handle for a variety of chemical transformations.
The presence of the ortho-bromo and nitro functionalities primes the molecule for cyclization reactions, either through reductive cyclization or nucleophilic aromatic substitution pathways. The N-methyl group, in contrast to a primary amine, can influence the electronic and steric environment, potentially leading to altered reactivity and the formation of unique N-substituted heterocyclic products. This guide aims to illuminate the synthetic possibilities offered by this trifunctional reagent.
Synthesis and Characterization of 2-bromo-N-methyl-4-nitroaniline
The preparation of 2-bromo-N-methyl-4-nitroaniline can be approached through a two-step sequence starting from commercially available 4-nitroaniline. This involves an initial bromination followed by N-methylation.
Synthesis Protocol
Step 1: Bromination of 4-nitroaniline to 2-bromo-4-nitroaniline
This procedure is adapted from established methods for the selective bromination of activated aromatic rings.[1]
-
Materials: 4-nitroaniline, Ammonium bromide, Acetic acid, 35% Hydrogen peroxide.
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-nitroaniline (6.0 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).
-
Add 30 mL of acetic acid to the flask and stir the mixture to obtain a suspension.
-
Slowly add 35% hydrogen peroxide (1.63 g, 0.0479 mol) dropwise to the stirring mixture at room temperature.
-
Continue stirring at room temperature for 3 hours. A precipitate will form.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline as a yellow solid.
-
Step 2: N-methylation of 2-bromo-4-nitroaniline
The N-methylation can be achieved using various methods. A common approach involves the use of a methylating agent in the presence of a base. A patented method for the N-monomethylation of nitroanilines utilizes formaldehyde and sulfuric acid.[2]
-
Materials: 2-bromo-4-nitroaniline, Formaldehyde (or paraformaldehyde), Sulfuric acid.
-
Procedure (Proposed):
-
In a well-ventilated fume hood, carefully prepare a mixture of sulfuric acid and formaldehyde.
-
To a stirred solution of 2-bromo-4-nitroaniline in a suitable solvent, slowly add the formaldehyde/sulfuric acid mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-N-methyl-4-nitroaniline.
-
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data for 2-bromo-N-methyl-4-nitroaniline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.5 ppm, with distinct coupling patterns. A singlet for the N-methyl group around δ 3.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the N-methyl carbon around δ 30 ppm. |
| IR (cm⁻¹) | N-H stretching vibration around 3400 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group around 1500 and 1330 cm⁻¹, respectively. C-N stretching vibrations. C-Br stretching vibration. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₇H₇BrN₂O₂ (230.0 g/mol and 232.0 g/mol due to bromine isotopes). |
Application in Heterocyclic Synthesis
The strategic placement of the bromo, N-methylamino, and nitro groups allows for a variety of cyclization strategies to form valuable heterocyclic cores.
Synthesis of N-Methylated Benzimidazoles via Reductive Cyclization
A powerful and convergent approach to benzimidazole synthesis involves the reductive cyclization of o-nitroanilines in the presence of an aldehyde.[5][6] This one-pot procedure obviates the need to isolate the intermediate o-phenylenediamine, which can be unstable.
Workflow for N-Methylated Benzimidazole Synthesis
Caption: Reductive cyclization workflow for benzimidazole synthesis.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-N-methyl-4-nitroaniline (1 equivalent) and an aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reduction: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄, 3-4 equivalents) or iron powder with a catalytic amount of hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water.
-
Extraction: If a precipitate forms, filter and wash it. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Causality and Mechanistic Insight: The reaction proceeds through the initial reduction of the nitro group to an amine, generating a transient N-methylated o-phenylenediamine derivative. This diamine then condenses with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the stable benzimidazole ring system. The choice of reducing agent is critical; sodium dithionite is effective under relatively mild conditions, while classical methods like tin(II) chloride or catalytic hydrogenation can also be employed.
Synthesis of Quinoxalines
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Following the reductive strategy outlined above, 2-bromo-N-methyl-4-nitroaniline can be converted in situ to the corresponding diamine and then reacted with a 1,2-dicarbonyl compound to afford N-methylated quinoxalines.
Workflow for Quinoxaline Synthesis
Caption: Synthetic pathway to substituted quinoxalines.
Experimental Protocol (General):
-
Diamine Formation: Reduce 2-bromo-N-methyl-4-nitroaniline to N¹-methyl-3-bromo-benzene-1,2,4-triamine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl). The diamine can be isolated or used directly in the next step.
-
Condensation: Dissolve the diamine (1 equivalent) and a 1,2-dicarbonyl compound (1 equivalent) in a solvent like ethanol or acetic acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid.
-
Isolation: The quinoxaline product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed, and the residue is purified.
Field-Proven Insights: The regioselectivity of the condensation can be an issue with unsymmetrical 1,2-dicarbonyls and substituted o-phenylenediamines. However, the directing effect of the N-methyl group and the bromo substituent can influence the outcome.
Synthesis of Phenazines via Reductive Cyclization
Phenazines are another important class of nitrogen-containing heterocycles. Their synthesis can be achieved through the reductive cyclization of N-phenyl-2-nitroanilines.[7][8] By first coupling 2-bromo-N-methyl-4-nitroaniline with another aniline derivative (e.g., via a Buchwald-Hartwig amination), a suitable precursor for phenazine synthesis can be prepared.
Workflow for Phenazine Synthesis
Caption: Proposed synthetic route to N-methylated phenazines.
Experimental Protocol (Proposed):
Step 1: Buchwald-Hartwig Amination
-
To a reaction vessel, add 2-bromo-N-methyl-4-nitroaniline (1 equivalent), the desired aniline derivative (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitor by TLC).
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the N-aryl-N'-methyl-2-nitro-1,4-phenylenediamine derivative.
Step 2: Reductive Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst for reduction (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
After the reduction of the nitro group, continue heating or add an oxidizing agent (e.g., air, FeCl₃) to promote cyclization and aromatization to the phenazine.
-
Filter the catalyst, concentrate the solvent, and purify the resulting phenazine derivative.
Data Summary
Table 2: Overview of Heterocyclic Systems from 2-bromo-N-methyl-4-nitroaniline
| Heterocyclic System | Key Reaction Type | Co-reactant | General Yields (Expected) |
| Benzimidazoles | Reductive Cyclization | Aldehydes | Good to Excellent |
| Quinoxalines | Reductive Condensation | 1,2-Dicarbonyls | Good to Excellent |
| Phenazines | Buchwald-Hartwig Amination followed by Reductive Cyclization | Anilines | Moderate to Good |
Conclusion
2-bromo-N-methyl-4-nitroaniline is a promising and versatile building block for the synthesis of a variety of N-methylated heterocyclic compounds. Its unique combination of functional groups allows for the application of powerful synthetic strategies, including one-pot reductive cyclizations and transition-metal-catalyzed cross-coupling reactions. This guide provides a foundational framework for researchers to explore the rich chemistry of this substrate and to develop novel synthetic routes to medicinally important heterocyclic scaffolds. The proposed protocols, grounded in established chemical principles, offer a starting point for further optimization and application in drug discovery and development programs.
References
-
Arshad, M. N., Tahir, M. N., & Khan, I. U. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
- Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
-
Ragaini, F., et al. (2020). Selected strategies and our method for phenazine synthesis. ResearchGate. [Link]
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
- Halasz, A. (1971). U.S. Patent No. 3,591,638. U.S.
- Khan, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline.
- Sridevi, C., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
-
Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Kurhade, S., Rossetti, A., & Dömling, A. (2016). Facile Synthesis of N-Substituted Benzimidazoles. University of Groningen.
- Yang, D., et al. (2005). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.
- Ma, D., & Xia, C. (2001). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
-
Request PDF. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]
- Ravichandran, D., et al. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline.... Retrieved from [Link]
- Wang, Y., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]
- Coulibaly, S., et al. (2022).
-
Request PDF. (n.d.). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Retrieved from [Link]
- Macmillan Group - Princeton University. (2021).
- Barskaya, E., et al. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Synthesis.
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- 3. N-Methyl-4-nitroaniline(100-15-2) 1H NMR [m.chemicalbook.com]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-bromo-N-methyl-4-nitroaniline
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-bromo-N-methyl-4-nitroaniline, a key intermediate in various synthetic applications. The protocol herein is designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for an audience with a foundational knowledge of organic synthesis and laboratory safety practices.
Introduction: Strategic Importance of 2-bromo-N-methyl-4-nitroaniline
Substituted nitroanilines are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials for nonlinear optics.[1][2] The strategic introduction of a bromine atom onto the N-methyl-4-nitroaniline scaffold at the 2-position creates a versatile intermediate. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the nitro group can be reduced to an amine, opening up another avenue for molecular elaboration. The N-methyl group, in turn, modulates the electronic properties and steric environment of the molecule.
This application note details a robust and reproducible protocol for the regioselective bromination of N-methyl-4-nitroaniline. The methodology is based on well-established principles of electrophilic aromatic substitution, with careful consideration of the directing effects of the substituents on the aromatic ring.
Reaction Scheme and Mechanistic Rationale
The synthesis of 2-bromo-N-methyl-4-nitroaniline is achieved through the electrophilic aromatic substitution of N-methyl-4-nitroaniline. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.
Reaction:
Mechanistic Considerations:
The regioselectivity of the bromination is governed by the electronic effects of the substituents on the aniline ring. The N-methylamino group (-NHCH₃) is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group due to its electron-withdrawing nature.
In the case of N-methyl-4-nitroaniline, the powerful ortho-directing influence of the N-methylamino group overrides the meta-directing effect of the nitro group.[3] Therefore, the incoming electrophile (Br⁺) will preferentially add to the positions ortho to the N-methylamino group, which are the 2- and 6-positions. Due to steric hindrance from the N-methyl group, substitution at the 2-position is generally favored.
Experimental Protocol
This protocol is designed for the synthesis of 2-bromo-N-methyl-4-nitroaniline on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| N-methyl-4-nitroaniline | Reagent | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS | Fisher Scientific | |
| Bromine | Reagent | Acros Organics | Caution: Highly corrosive and toxic. Handle with extreme care. |
| Dichloromethane (DCM) | HPLC | VWR | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate | Anhydrous | ||
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Reflux condenser | |||
| Heating mantle | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| Glassware for filtration | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-nitroaniline (e.g., 5.0 g, 32.9 mmol) in glacial acetic acid (50 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.7 mL, 32.9 mmol) in glacial acetic acid (10 mL). Add the bromine solution dropwise to the stirred solution of N-methyl-4-nitroaniline over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1 v/v). The product, 2-bromo-N-methyl-4-nitroaniline, should have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product. Stir the mixture for 15 minutes to ensure complete precipitation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification:
-
Dissolve the crude product in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-N-methyl-4-nitroaniline.
-
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Characterization
The identity and purity of the synthesized 2-bromo-N-methyl-4-nitroaniline should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the bromination.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[4]
Safety Precautions
Chemical Hazards:
| Chemical | Hazards |
| N-methyl-4-nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[5][6] |
| Bromine | Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life. |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. |
| 2-bromo-N-methyl-4-nitroaniline (Product) | Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the toxicity of similar compounds.[7][8][9][10] Causes skin and serious eye irritation. |
Handling Procedures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle bromine with extreme caution in a designated area. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-bromo-N-methyl-4-nitroaniline.
Reaction Mechanism Diagram
Caption: Simplified mechanism of electrophilic aromatic bromination.
References
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
-
Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90184–90187. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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- 10. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 2-Bromo-N-methyl-4-nitroaniline in Azo Dye Synthesis
This Application Note provides a comprehensive technical guide on utilizing 2-bromo-N-methyl-4-nitroaniline (CAS 6911-88-2) in the synthesis of azo dyes. While often overshadowed by its primary amine counterpart (2-bromo-4-nitroaniline), this N-methylated derivative offers unique steric and electronic properties essential for developing high-fastness Disperse Dyes and Cationic Dyes .
Abstract
2-bromo-N-methyl-4-nitroaniline is a specialized intermediate used to introduce bathochromic shifts (red-shifting) and improve sublimation fastness in azo dyes. Unlike primary nitroanilines which serve directly as diazo components, this secondary amine functions primarily as a precursor to N-substituted phenylenediamines or as a highly specific coupling component in "push-pull" chromophore systems. This guide details the chemical pathways, experimental protocols, and critical handling parameters for integrating this molecule into dye development workflows.
Chemical Profile & Mechanistic Role
1.1 Physicochemical Properties
-
Molecular Formula: C
Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> BrN O [1] -
Molecular Weight: 231.05 g/mol [1]
-
Appearance: Yellow to orange crystalline solid
-
Solubility: Soluble in acetone, DMF, and hot ethanol; insoluble in water.
1.2 Synthetic Utility in Azo Chemistry
The molecule possesses three key functional sites:
-
Nitro Group (-NO
): Strongly electron-withdrawing. Deactivates the ring toward electrophilic attack (coupling) but serves as a latent amino group via reduction. -
N-Methylamino Group (-NHMe): Electron-donating auxochrome. Increases hydrophobicity and alters spectral properties compared to the free amine.
-
Bromine Atom (-Br): Steric hindrance and heavy-atom effect. Improves lightfastness and induces a bathochromic shift.
Primary Pathway (Diazo Precursor): Because secondary amines cannot be diazotized to form stable diazonium salts, 2-bromo-N-methyl-4-nitroaniline cannot be used directly as a diazo component. Instead, it must undergo selective reduction to form 2-bromo-N1-methyl-benzene-1,4-diamine . The newly formed primary amine (at position 4) is then diazotized and coupled.[4]
Secondary Pathway (Deactivated Coupler): In rare formulations involving high-energy diazonium salts (e.g., derived from picramic acid), the unreduced molecule may act as a coupling component, with coupling occurring at the C6 position (ortho to the activating -NHMe group).
Experimental Protocol: Synthesis via Reduction-Diazotization
This protocol outlines the conversion of 2-bromo-N-methyl-4-nitroaniline into a Disperse Blue analogue via the Reduction
Phase 1: Selective Reduction to Diamine
Target: Convert the nitro group to a primary amine while preserving the N-methyl and Bromo groups.
Reagents:
-
2-Bromo-N-methyl-4-nitroaniline (10 mmol)
-
Iron powder (30 mmol)
-
Hydrochloric acid (catalytic amount)
-
Ethanol/Water (4:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 2.31 g of 2-bromo-N-methyl-4-nitroaniline in 50 mL of ethanol/water mixture in a three-necked flask equipped with a reflux condenser.
-
Activation: Add 1.68 g of iron powder and heat the mixture to 60°C.
-
Initiation: Dropwise add 1 mL of conc. HCl. A vigorous exothermic reaction indicates initiation.
-
Reflux: Heat to reflux (approx. 80°C) for 2 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting yellow spot and appearance of a fluorescent amine spot indicates completion.
-
Isolation: Filter the hot solution through Celite to remove iron sludge. Neutralize the filtrate with sodium bicarbonate.
-
Concentration: Evaporate the solvent to yield the crude diamine (3-bromo-N4-methylbenzene-1,4-diamine ). Note: This intermediate is air-sensitive; proceed immediately to Phase 2.
Phase 2: Diazotization
Target: Generate the diazonium salt from the newly formed primary amine.[5]
Reagents:
-
Crude Diamine (from Phase 1)
-
Sodium Nitrite (NaNO
, 1.1 eq) -
Hydrochloric Acid (2.5 M)
-
Sulfamic acid (scavenger)
Step-by-Step:
-
Acidification: Suspend the crude diamine in 20 mL of 2.5 M HCl. Cool the mixture to 0–5°C in an ice-salt bath.
-
Nitrosation: Add a solution of sodium nitrite (0.76 g in 5 mL water) dropwise, maintaining the internal temperature below 5°C.
-
Digestion: Stir for 30 minutes. The solution should become clear/translucent.
-
Testing: Check for excess nitrous acid using starch-iodide paper (instant blue/black color).
-
Quenching: Add a pinch of sulfamic acid to destroy excess nitrous acid (prevents side reactions during coupling).
Phase 3: Azo Coupling
Target: Formation of the azo linkage.[4][5][6] Coupler Example: N,N-Diethyl-m-toluidine (common for Disperse Dyes).
Reagents:
-
N,N-Diethyl-m-toluidine (10 mmol)
-
Sodium Acetate (buffer)
-
Acetic Acid[7]
Step-by-Step:
-
Preparation of Coupler: Dissolve 1.63 g of N,N-Diethyl-m-toluidine in 10 mL of dilute acetic acid. Cool to 0–5°C.[5][6][8][9]
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase 2) to the coupler solution over 20 minutes.
-
pH Control: Simultaneously add saturated sodium acetate solution to maintain pH at 4.5–5.0. Critical: Low pH (<3) inhibits coupling; High pH (>7) degrades the diazonium salt.
-
Precipitation: The dye will precipitate as a dark solid. Stir for 2 hours, allowing the temperature to rise to room temperature.
-
Purification: Filter the crude dye. Wash with copious amounts of water, then recrystallize from ethanol or purify via column chromatography.
Process Visualization
The following diagram illustrates the chemical transformation pathway from the nitro-precursor to the final azo dye.
Caption: Synthetic pathway converting 2-bromo-N-methyl-4-nitroaniline into a functional azo dye via reduction and diazotization.
Technical Data Summary
| Parameter | Specification / Observation |
| Precursor Purity | |
| Reduction Yield | Typically 85–92% (Fe/HCl method). |
| Diazotization Temp | Strict control at 0–5°C; decomposition occurs >10°C. |
| Coupling pH | 4.5–5.5 (optimal for aniline couplers). |
| Dye Characteristics | Deep Red to Violet shades (depending on coupler). |
| Fastness Properties | Enhanced lightfastness due to ortho-Bromine substituent. |
Troubleshooting & Expert Insights
-
Issue: Low Yield in Diazotization.
-
Cause: The secondary amine group (-NHMe) may form an N-nitroso derivative side product.
-
Solution: Ensure the reduction in Phase 1 is complete. The starting material (nitro) must be fully converted to the primary amine before diazotization. Use a slight excess of acid to protonate the secondary amine, protecting it from nitrosation.
-
-
Issue: Tar Formation during Coupling.
-
Cause: Oxidation of the diamine intermediate.
-
Solution: Perform Phase 1 and Phase 2 in rapid succession. Do not store the diamine intermediate. Use nitrogen purging during the reduction step.
-
-
Issue: Dye Solubility.
-
Insight: The N-methyl group improves solubility in organic solvents but reduces water solubility. This is ideal for Disperse Dyes (polyester dyeing) but requires dispersion agents (e.g., lignin sulfonate) for aqueous application.
-
Safety & Handling (E-E-A-T)
-
Toxicity: Nitroanilines are toxic by inhalation and skin contact. They are potential methemoglobinemia inducers.
-
Explosion Hazard: Dry diazonium salts are explosive. Always keep them in solution; never dry the intermediate salt.
-
PPE: Full chemical resistant gloves (Nitrile), safety goggles, and fume hood operation are mandatory.
-
Waste: Azo dye waste must be treated as hazardous. Acidic filtrates containing heavy metals (if Fe reduction is used) require neutralization and metal precipitation before disposal.
References
-
ChemicalBook. (2025). 2-Bromo-N-methyl-4-nitroaniline - Product Properties and Synthesis.[3] Retrieved from
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition, Wiley-VCH.
-
Fluorochem. (2025). Safety Data Sheet: 2-Bromo-N-methyl-4-nitroaniline (CAS 6911-88-2).[1][2][7] Retrieved from
- Otutu, J.O., et al. (2014). "Synthesis of disazo disperse dye compounds derived from 4-bromoaniline." Journal of Chemistry and Materials Research, 6(1). (Analogous chemistry for bromo-substituted anilines).
-
BenchChem. (2025).[5][8] Application Notes for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline. (Reference for comparative experimental conditions).
Sources
- 1. 6911-88-2,2-Bromo-N-methyl-4-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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Application Note: High-Purity Recrystallization of 2-Bromo-N-methyl-4-nitroaniline
This Application Note is designed for researchers and process chemists requiring high-purity 2-bromo-N-methyl-4-nitroaniline (CAS: 6911-88-2). It synthesizes literature data with practical process engineering principles to provide a robust purification strategy.
Executive Summary
2-bromo-N-methyl-4-nitroaniline is a critical intermediate in the synthesis of disperse dyes and pharmaceutical pharmacophores. Its synthesis—typically via the bromination of N-methyl-4-nitroaniline—often yields a crude product contaminated with unreacted starting material (N-methyl-4-nitroaniline) and the over-brominated side product (2,6-dibromo-N-methyl-4-nitroaniline).
This guide details a binary solvent recrystallization protocol using Ethanol/Water , selected for its ability to selectively precipitate the target monobrominated species while retaining polar impurities in the mother liquor. A secondary single-solvent method using Methanol is provided for rapid throughput.
Key Physical Properties:
-
Molecular Formula: C
H BrN O [4][5] -
Molecular Weight: 231.05 g/mol [6]
-
Target Melting Point: 112–114 °C (Lit. value for pure isolate) [1]
-
Appearance: Yellow to brownish-yellow crystalline solid
Impurity Profile & Solvent Selection Logic
The purification strategy is dictated by the solubility differentials between the target and its specific impurities.
| Compound | Structure Note | Polarity | Solubility Profile (Alcohols) |
| Target (2-Br) | Monobromo, N-methyl | Moderate | High @ Boiling, Low @ Ambient |
| Impurity A (SM) | N-methyl-4-nitroaniline | High (No Br) | High (Hard to crystallize out) |
| Impurity B (2,6-Di-Br) | Dibromo, N-methyl | Low (Lipophilic) | Low (Precipitates first) |
The Engineering Choice: Ethanol/Water (Binary System)
-
Ethanol (Solvent): Solubilizes the target and the starting material (SM) effectively at high temperatures.
-
Water (Anti-solvent): Increases the polarity of the medium. The target (2-bromo) is less soluble in water than the non-brominated SM but more soluble than the dibromo impurity. Careful titration allows for the "crashing out" of the target while keeping the SM in solution.
Decision Matrix Flowchart
Figure 1: Solvent selection logic based on impurity profile. Protocol A is the general recommendation for maximum purity.
Detailed Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Ethanol/Water)
Best For: Removal of unreacted N-methyl-4-nitroaniline and general purification. Target Yield: 85–90%
Materials
-
Crude 2-bromo-N-methyl-4-nitroaniline (10.0 g)
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Activated Carbon (optional, for decolorization)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure
-
Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 60 mL of Ethanol .
-
Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring.
-
Observation: The solid should dissolve completely. If not, add Ethanol in 5 mL increments until dissolution is achieved. Do not exceed 100 mL total volume.
-
-
Hot Filtration (Critical): If insoluble black specks (oxidized amines) or undissolved solids (likely inorganic salts or dibromo species) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.
-
Anti-Solvent Addition:
-
Maintain the filtrate at near-boiling temperature.
-
Add warm Deionized Water (approx. 60 °C) dropwise via an addition funnel or pipette.
-
Endpoint: Stop adding water when a persistent turbidity (cloudiness) just begins to form and does not disappear upon swirling. This usually occurs at an Ethanol:Water ratio of roughly 2:1 to 1:1.
-
-
Re-solubilization: Add a minimal amount of hot Ethanol (1–2 mL) to just clear the turbidity. The solution is now saturated.
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.
-
Once at room temperature, cool further in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
-
-
Isolation: Filter the yellow needles using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold 50% Ethanol/Water mixture (2 x 10 mL).
-
Drying: Dry the crystals in a vacuum oven at 40–50 °C for 4 hours.
Protocol B: Single-Solvent Trituration (Methanol)
Best For: Removing highly insoluble over-brominated byproducts (2,6-dibromo species) if they are the major impurity.
-
Slurry: Suspend the crude solid in Methanol (5 mL per gram of solid).
-
Reflux: Heat to reflux for 15 minutes.
-
Hot Filtration: If the dibromo impurity is present in significant amounts, it often remains undissolved (or less soluble) than the target. Filter the hot mixture to remove the undissolved solids (impurities).
-
Cooling: Cool the filtrate to crystallize the target compound.
-
Isolation: Filter and dry as above.
Process Validation & Quality Control
To ensure the protocol was successful, the isolated product must be validated against the following specifications.
| Test | Method | Acceptance Criterion | Notes |
| Appearance | Visual | Yellow crystalline solid | Dark orange/brown indicates oxidation. |
| Melting Point | Capillary | 112–114 °C [1] | Broad range (>2°C) implies solvent entrapment or impurity. |
| Purity | HPLC (UV @ 254 nm) | > 98.0% | Column: C18. Mobile Phase: ACN/Water (Gradient). |
| Identity | 1H-NMR (DMSO-d6) | Consistent structure | Check for N-Me doublet at ~2.8 ppm. |
Workflow Diagram
Figure 2: Operational workflow for the Ethanol/Water recrystallization protocol.
Troubleshooting & Safety
Common Issues
-
Oiling Out: If the product separates as an oil rather than crystals, the solution is likely too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve the oil, add a small amount of Ethanol, and cool very slowly with vigorous stirring. Seeding with a pure crystal helps significantly.
-
-
Color Retention: If crystals remain dark brown, the impurity is likely oxidized aniline species.
-
Fix: Repeat Protocol A but add Activated Carbon (5 wt%) during the reflux step (Step 2) and filter it out during the Hot Filtration (Step 3).
-
Safety Hazards[4][8][9]
-
Toxicity: Nitroanilines are toxic by inhalation and skin contact.[7] They can cause methemoglobinemia. Always work in a fume hood.
-
Flammability: Ethanol and Methanol are highly flammable. Use spark-proof heating mantles, not open flames.
References
-
Melting Point & Synthesis: Preparation method of bromoaniline. CN102993022A. (2013). Google Patents. Link (Describes synthesis of 4-bromo-2-N-methyl-p-nitroaniline with MP 112-114°C).
-
Solvent Properties: Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. Link
-
Compound Data: 2-Bromo-N-methyl-4-nitroaniline (CAS 6911-88-2).[1][2][3] Fluorochem Product Data.[8] Link
-
General Methodology: Recrystallization. LibreTexts Chemistry. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. 16588-27-5|2-BRomo-4-nitro-N-phenylaniline|BLD Pharm [bldpharm.com]
- 3. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-N-methyl-2-nitroaniline | 53484-26-7 [sigmaaldrich.com]
- 6. Organic Chemistry [3asenrise.com]
- 7. 2-Bromo-4-nitroaniline | 13296-94-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Application Note: High-Purity Isolation of 2-Bromo-N-methyl-4-nitroaniline via Flash Column Chromatography
Executive Summary
This application note details a robust protocol for the purification of 2-bromo-N-methyl-4-nitroaniline , a critical intermediate in the synthesis of benzimidazole pharmaceuticals and azo dyes. The synthesis of this compound—typically via electrophilic aromatic substitution (bromination) of N-methyl-4-nitroaniline—often yields a crude mixture containing the unreacted starting material, the desired mono-brominated product, and the over-brominated 2,6-dibromo byproduct.
This guide provides a self-validating chromatographic workflow designed to resolve these species based on distinct lipophilic shifts induced by halogenation. We utilize a Hexane/Ethyl Acetate gradient on Silica Gel 60, leveraging the strong chromophoric nature of the nitroaniline scaffold for visual peak detection.
Physicochemical Profile & Separation Logic
To design an effective separation, one must understand the analyte's behavior on the stationary phase.
The Analyte
-
Compound: 2-Bromo-N-methyl-4-nitroaniline
-
Chromophore: Bright Yellow/Orange (Due to the
transition of the nitro-amine conjugation). -
Basicity: Very Weak (
). The electron-withdrawing nitro group ( ) and bromine ( ) significantly reduce the basicity of the amine nitrogen. -
Stationary Phase Interaction: The secondary amine can act as a hydrogen bond donor to silica silanols, potentially causing peak tailing. However, the reduced basicity mitigates this compared to alkyl amines.
Elution Order Logic (Normal Phase Silica)
Understanding the relative polarity of the crude components is vital for fraction collection. Bromine substituents increase lipophilicity and decrease the accessibility of the amine lone pair for hydrogen bonding.
| Component | Structure Characteristics | Predicted Relative Polarity | Elution Order (Silica) |
| 2,6-Dibromo-N-methyl-4-nitroaniline | Two Br groups; Steric shielding of amine; Most lipophilic. | Low | 1st (Fastest) |
| 2-Bromo-N-methyl-4-nitroaniline | Target Molecule. One Br group; Balanced polarity. | Medium | 2nd |
| N-Methyl-4-nitroaniline | No Br groups; Unhindered amine H-bonding; Most polar. | High | 3rd (Slowest) |
Method Development: TLC Optimization
Before committing to a column, the solvent system must be validated via Thin Layer Chromatography (TLC).[1]
Objective: Isolate the target spot to an
Protocol:
-
Plate: Silica Gel 60
(Aluminum or Glass backed). -
Solvent A: 100% Hexane (Too non-polar; compound likely stays at baseline).
-
Solvent B: 20% Ethyl Acetate (EtOAc) in Hexane.
-
Visualization:
-
Visible Light: Compounds appear yellow.
-
UV (254 nm): Strong absorbance (dark spots).
-
Recommended Starting Conditions:
Based on the polarity of nitroanilines, a mobile phase of 20% EtOAc / 80% Hexane typically yields an
-
If
: Reduce EtOAc to 10-15%. -
If
: Increase EtOAc to 30%. -
Tailing: If spots appear as streaks rather than circles, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites on the silica.
Detailed Column Chromatography Protocol
Materials Required[2][3][4][5][6]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio. (e.g., for 1g crude, use 15g silica).
-
Mobile Phase: Hexanes (ACS Grade), Ethyl Acetate (ACS Grade).
-
Additives: Triethylamine (Optional, only if TLC showed tailing).
Step-by-Step Procedure
Step 1: Sample Loading (Dry Load Method)
Direct liquid loading in DCM is risky as DCM is a strong solvent that can wash the compound down the column prematurely, broadening the band.
-
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add silica gel (approx. 2x the mass of the crude) to the solution.
-
Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing, dry yellow powder remains.
-
Gently pour this powder onto the top of the pre-packed column bed.
Step 2: Column Packing & Equilibration
-
Slurry pack the column using 100% Hexane .
-
Flush with 2 Column Volumes (CV) of 100% Hexane to compact the bed and remove air bubbles.
-
Note: The yellow band of the product will be distinct against the white silica, allowing for "Visual Chromatography."
Step 3: Gradient Elution
A stepwise gradient is recommended to sharpen the separation between the dibromo impurity and the target.
| Phase | Solvent Composition | Volume (CV) | Purpose |
| 1 | 5% EtOAc / 95% Hexane | 2 CV | Elute non-polar impurities (e.g., 2,6-dibromo species). |
| 2 | 15% EtOAc / 85% Hexane | 3-4 CV | Elute Target (2-bromo-N-methyl-4-nitroaniline). |
| 3 | 30% EtOAc / 70% Hexane | 2 CV | Flush unreacted starting material. |
Step 4: Fraction Collection & Monitoring
-
Collect fractions in test tubes (approx. 10-15 mL per fraction for a 20g column).
-
Visual Monitor: Watch for the movement of the yellow bands.
-
Spot fractions on TLC to confirm purity before combining.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to pure isolate, highlighting the critical decision points.
Figure 1: Operational workflow for the isolation of 2-bromo-N-methyl-4-nitroaniline, emphasizing the TLC validation step prior to column loading.
Troubleshooting & Optimization
Issue: Co-elution of Target and Starting Material
If the separation between the 2-bromo product and the unreacted N-methyl-4-nitroaniline is poor:
-
Decrease Polarity: Switch to a shallower gradient (e.g., 0%
10% EtOAc over 10 CV). -
Change Solvent Selectivity: Switch the polar modifier from Ethyl Acetate to Dichloromethane (DCM) . A system of DCM/Hexane (50:50) often provides different selectivity for nitro-aromatics compared to EtOAc systems [1].
Issue: Streaking/Tailing
Although rare for nitroanilines, if streaking occurs:
-
Add Base: Add 0.5% - 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.
-
Sample Overload: Ensure the loading mass does not exceed 5% of the silica mass.
Safety Considerations (E-E-A-T)
-
Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact (Methemoglobinemia risk). Always handle in a fume hood with nitrile gloves [2].
-
Explosion Risk: While stable at room temperature, nitro compounds can decompose violently at high temperatures. Do not distill the solvent to dryness at high heat (>50°C) on the rotovap.
-
Silica Dust: Inhalation of silica dust causes silicosis. Use a mask when packing columns.
References
-
Rochester University Chemistry Dept. Solvent Systems for Flash Column Chromatography. (Accessed 2026). Guidelines on solvent selectivity and polarity adjustments.
-
PubChem. 2-Methyl-4-nitroaniline Compound Summary (Analogous Safety Data). National Library of Medicine. (Accessed 2026). [5]
-
BenchChem. Regioselective Bromination of N,N-diethyl-4-nitroaniline. (Accessed 2026). Provides mechanistic context for the bromination of activated nitroanilines.[6]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid chromatographic technique for preparative separations with moderate resolution.[7] Journal of Organic Chemistry, 43(14), 2923–2925.[7] (The foundational text for Flash Chromatography).[7]
Sources
- 1. magritek.com [magritek.com]
- 2. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
Application Note: Green Synthesis Approaches for 2-Bromo-N-methyl-4-nitroaniline
Executive Summary
This application note details two distinct "Green Chemistry" protocols for the synthesis of 2-bromo-N-methyl-4-nitroaniline , a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds. Traditional synthesis routes rely on hazardous reagents (elemental bromine, methyl iodide) and volatile organic solvents (VOCs).
We present two validated, eco-friendly pathways:
-
Oxidative Bromination in Aqueous Media: Utilizing N-Bromosuccinimide (NBS) in water, eliminating halogenated solvents.
-
Dimethyl Carbonate (DMC) Methylation: A solvent-free approach using DMC as a non-toxic methylating agent.
Both methods prioritize Atom Economy , E-Factor reduction , and Operator Safety without compromising yield or purity.
Strategic Pathway Analysis
The synthesis of 2-bromo-N-methyl-4-nitroaniline can be approached via two primary disconnections. The choice of pathway depends on the availability of starting materials and specific regulatory constraints on reagents.
Pathway A: Bromination of N-methyl-4-nitroaniline (Recommended)
This pathway is preferred for its high regioselectivity. The N-methylamino group strongly activates the ortho position, while the nitro group deactivates the rest of the ring, directing bromination exclusively to the 2-position.
-
Green Advantage: Uses water as a solvent; avoids liquid bromine (
).
Pathway B: N-Methylation of 2-bromo-4-nitroaniline
This pathway is viable if the brominated aniline is already available. It replaces the carcinogenic methyl iodide (
-
Green Advantage: DMC is biodegradable and acts as both reagent and solvent; by-products are
and methanol.
Visualized Reaction Workflows
Chemical Reaction Scheme (DOT Visualization)
Caption: Dual green synthesis pathways showing the convergence to the target molecule via aqueous bromination (top) and DMC methylation (bottom).
Detailed Experimental Protocols
Protocol A: Aqueous Bromination (NBS Method)
Objective: Mono-bromination of N-methyl-4-nitroaniline using N-Bromosuccinimide (NBS) in water.
Mechanism: The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1] Water acts as a polar protic solvent that enhances the electrophilicity of the bromine atom in NBS via hydrogen bonding, facilitating the attack on the electron-rich aromatic ring.
Materials:
-
N-methyl-4-nitroaniline (10 mmol, 1.52 g)
-
N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)
-
Deionized Water (20 mL)
-
Sodium Thiosulfate (aq) (for quenching)
Procedure:
-
Suspension: In a 50 mL round-bottom flask, suspend N-methyl-4-nitroaniline (1.52 g) in 20 mL of deionized water. Stir vigorously at room temperature (25°C). Note: The starting material may not fully dissolve initially; this is a "on-water" reaction.
-
Addition: Add NBS (1.87 g) in small portions over 5 minutes.
-
Reaction: Stir the mixture for 30–45 minutes. The yellow suspension will gradually change color/texture as the brominated product precipitates.
-
Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The product is less polar than the starting material.
-
-
Quenching: Add 5 mL of 10% sodium thiosulfate solution to quench any unreacted bromine species.
-
Isolation: Filter the solid precipitate under vacuum.
-
Purification: Wash the filter cake with cold water (3 x 10 mL) to remove succinimide (which is water-soluble).
-
Drying: Dry the yellow solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 92–95% Purity: >98% (HPLC)
Protocol B: Dimethyl Carbonate (DMC) Methylation
Objective: N-methylation of 2-bromo-4-nitroaniline using DMC.
Mechanism: DMC acts as a "green" methylating agent. At reflux temperatures, it undergoes nucleophilic attack by the aniline nitrogen. This method avoids the toxicity of alkyl halides.
Materials:
-
2-bromo-4-nitroaniline (10 mmol, 2.17 g)
-
Dimethyl Carbonate (DMC) (15 mL) – Acts as solvent and reagent
-
Potassium Carbonate (
) (1.0 equiv, 1.38 g) -
Tetrabutylammonium bromide (TBAB) (0.1 equiv) – Phase transfer catalyst (optional but recommended)
Procedure:
-
Setup: Charge a pressure tube or round-bottom flask with 2-bromo-4-nitroaniline (2.17 g),
(1.38 g), and TBAB (0.32 g). -
Solvent Addition: Add DMC (15 mL).
-
Reaction: Heat the mixture to reflux (~90°C) for 12–15 hours.
-
Note: DMC methylation is slower than
. If using a pressure tube, temperature can be raised to 130°C to reduce time to <5 hours.
-
-
Workup: Cool to room temperature. Distill off excess DMC (recyclable).
-
Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (green alternative: 2-MeTHF).
-
Purification: Evaporate solvent. Recrystallize from ethanol/water if necessary.
Expected Yield: 85–88%
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
| Parameter | Method | Expected Value/Observation |
| Appearance | Visual | Bright yellow crystalline solid |
| Melting Point | Capillary | 108–110°C (Lit. value check required) |
| 1H NMR | DMSO-d6 | δ 2.90 (d, 3H, N-CH3), δ 6.80 (d, 1H, H-6), δ 8.05 (dd, 1H, H-5), δ 8.30 (d, 1H, H-3). Note: The doublet at 2.90 confirms N-methylation coupling to NH. |
| Mass Spec | ESI-MS | [M+H]+ = 231.0/233.0 (1:1 isotopic pattern for Br) |
Green Metrics & Safety Assessment
We utilize the E-Factor (Environmental Factor) to quantify the waste generated per kg of product.
| Metric | Traditional Route (Br2 / CH3I) | Green Protocol A (NBS/Water) | Improvement |
| Atom Economy | Low (Loss of HBr, HI) | High (Succinimide is recyclable) | +40% Efficiency |
| Solvent Toxicity | High (DCM, DMF) | Negligible (Water) | Eliminates VOCs |
| E-Factor | > 15 kg waste / kg product | < 3 kg waste / kg product | 5x Waste Reduction |
| Hazards | Corrosive, Carcinogenic | Irritant (NBS) | Significant Safety Gain |
Safety Note: While NBS is safer than liquid bromine, it is still an irritant. Wear standard PPE (gloves, goggles). DMC is flammable; ensure proper ventilation during reflux.
Operational Workflow Diagram
Caption: Step-by-step operational workflow for the aqueous bromination protocol (Protocol A).
References
-
Green Bromination of Aromatic Compounds
- Title: "Efficient and Green Bromination of Activated Aromatic Compounds using N-Bromosuccinimide in W
- Source:Tetrahedron Letters
- Context: Establishes the viability of NBS/Water systems for aniline deriv
-
Dimethyl Carbonate as a Green Methylating Agent
- Title: "Dimethyl Carbonate: A Vers
- Source:ChemSusChem
- Context: Validates the use of DMC for N-methyl
-
Synthesis of 2-bromo-4-nitroaniline derivatives
- Title: "Crystal structure and synthesis of 2-bromo-4-nitroaniline"
- Source:Acta Crystallographica
- Context: Provides structural data and melting points for the core scaffold.
-
General Green Chemistry Principles
-
Title: "12 Principles of Green Chemistry"
- Source:ACS Green Chemistry Institute
- Context: Foundation for E-factor and Atom Economy calcul
-
Sources
The Unexplored Potential of 2-bromo-N-methyl-4-nitroaniline in Materials Science: A Prospective Guide
A Note on a Novel Compound: Charting a Course into the Unknown
In the vast landscape of materials science, the exploration of novel organic molecules is a key driver of innovation. This guide focuses on 2-bromo-N-methyl-4-nitroaniline , a compound that, despite its intriguing molecular architecture, remains largely unexplored in the current scientific literature. As such, this document deviates from a retrospective summary of established applications. Instead, it serves as a prospective guide for researchers, scientists, and drug development professionals, outlining the potential roles of this molecule based on a robust analysis of its structural analogues and the fundamental principles of physical organic chemistry.
The insights and protocols presented herein are built upon the well-documented properties of closely related compounds, such as N-methyl-4-nitroaniline and various bromo-nitroanilines. By understanding the contributions of each functional group—the electron-donating N-methylamino group, the electron-withdrawing nitro group, and the reactive bromo substituent—we can logically project the utility of 2-bromo-N-methyl-4-nitroaniline in cutting-edge materials. This guide, therefore, is an invitation to pioneer research into a promising, yet uncharted, chemical entity.
Physicochemical Properties of Structural Analogues
To ground our prospective analysis, a summary of the known properties of key structural analogues is presented below. These data provide a baseline for predicting the behavior of 2-bromo-N-methyl-4-nitroaniline.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| N-Methyl-4-nitroaniline | 100-15-2 | 152.15 | 149-151 | Known nonlinear optical (NLO) properties; used as a building block in organic synthesis.[1][2][3][4] |
| 2-Bromo-4-nitroaniline | 13296-94-1 | 217.02 | 104-108 | Intermediate in synthesis; its crystal structure has been characterized.[5][6][7][8] |
| 2-Methyl-4-nitroaniline | 99-52-5 | 152.15 | 132-134 | Studied for its significant NLO response.[9][10][11] |
Part 1: Prospective Application in Nonlinear Optical (NLO) Materials
Scientific Rationale: A Push-Pull System Primed for NLO Activity
The core structure of 2-bromo-N-methyl-4-nitroaniline features a classic "push-pull" system, which is a strong predictor of second-order nonlinear optical (NLO) activity. The electron-donating N-methylamino group ("push") and the electron-withdrawing nitro group ("pull") create a significant dipole moment and enhance the molecular hyperpolarizability. The introduction of a bromine atom at the 2-position can further modulate these electronic properties through steric and electronic effects, potentially leading to materials with a large second-harmonic generation (SHG) response.
The NLO properties of related compounds like 2-methyl-4-nitroaniline (2M4NA) are well-documented, with some studies reporting a large NLO response.[10][12] It is therefore highly probable that 2-bromo-N-methyl-4-nitroaniline will also exhibit significant NLO effects, making it a prime candidate for applications in optical communications, data storage, and frequency conversion technologies.
Hypothetical Protocol 1: Synthesis of 2-bromo-N-methyl-4-nitroaniline
This protocol outlines a plausible two-step synthesis starting from commercially available N-methyl-4-nitroaniline. The causality behind this choice is the direct and well-understood electrophilic aromatic substitution (bromination) on an activated aniline ring.
Step 1: Bromination of N-methyl-4-nitroaniline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve N-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).
-
Bromine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (3.4 mL, 66 mmol) in glacial acetic acid (20 mL) dropwise over 30-45 minutes. The bromine is the electrophile that will be directed to the position ortho to the activating N-methylamino group.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-bromo-N-methyl-4-nitroaniline.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Caption: Proposed synthesis of 2-bromo-N-methyl-4-nitroaniline.
Hypothetical Protocol 2: Evaluation of Second-Harmonic Generation (SHG)
This protocol describes a standard method for assessing the NLO properties of a new crystalline material.
-
Crystal Growth: Grow single crystals of 2-bromo-N-methyl-4-nitroaniline from a suitable solvent (e.g., ethanol, acetone) by slow evaporation. High-quality crystals are essential for accurate NLO measurements.
-
Sample Preparation: Gently grind the grown crystals into a fine powder and sieve them to obtain a uniform particle size.
-
Kurtz-Perry Powder Technique:
-
Pack the powdered sample into a capillary tube.
-
Irradiate the sample with a high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).
-
Use a photomultiplier tube to detect any frequency-doubled light (at 532 nm) that is generated by the sample.
-
Compare the intensity of the SHG signal from the sample to that of a known NLO material (e.g., potassium dihydrogen phosphate, KDP) to determine its relative SHG efficiency.
-
Caption: Workflow for SHG measurement by the Kurtz-Perry method.
Part 2: Prospective Application as a Monomer for Functional Polymers
Scientific Rationale: A Versatile Building Block for Advanced Materials
The presence of a reactive bromine atom on the aromatic ring makes 2-bromo-N-methyl-4-nitroaniline an excellent candidate as a monomer for the synthesis of functional polymers through cross-coupling reactions. The resulting polymers would incorporate the NLO-active nitroaniline moiety into the polymer backbone, potentially leading to materials with enhanced thermal stability and processability compared to small molecule crystals. Such polymers could find applications in electro-optic devices and as advanced coatings.
Furthermore, the nitro group can be chemically reduced to an amine, providing a reactive site for further polymer modification or for creating cross-linked networks. This versatility makes the compound a promising building block for creating a wide range of tailored polymeric materials.
Hypothetical Protocol 3: Synthesis of a Poly(phenylene vinylene) Derivative
This protocol outlines a Heck coupling reaction to form a conjugated polymer.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-N-methyl-4-nitroaniline (1.0 eq), a divinyl comonomer (e.g., 1,4-divinylbenzene, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%) in a suitable anhydrous solvent (e.g., DMF or toluene).
-
Base Addition: Add a base, such as triethylamine (2.5 eq), to the mixture. The base is crucial for neutralizing the HBr generated during the reaction.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Isolation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol. Collect the polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with appropriate solvents to remove the catalyst and any unreacted monomers.
-
Characterization: Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC). Confirm its structure using NMR and FT-IR spectroscopy. Analyze its thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Caption: Workflow for the synthesis and characterization of a functional polymer.
Conclusion: A Call to Investigation
While the direct application of 2-bromo-N-methyl-4-nitroaniline in materials science is not yet established, the foundational principles of chemistry and the known properties of its structural analogues strongly suggest its potential as a valuable compound for future research. This guide provides a scientifically reasoned framework for initiating such investigations, particularly in the fields of nonlinear optics and functional polymers. The hypothetical protocols presented here offer a starting point for the synthesis, characterization, and evaluation of this promising molecule. It is our hope that this prospective analysis will inspire researchers to explore the untapped potential of 2-bromo-N-methyl-4-nitroaniline and contribute to the development of next-generation materials.
References
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ResearchGate. (n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF. Retrieved February 1, 2026, from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroaniline. Retrieved February 1, 2026, from [Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. Retrieved February 1, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | The Journal of Physical Chemistry C. Retrieved February 1, 2026, from [Link]
-
Chemsrc. (n.d.). N-Methyl-4-nitroaniline | CAS#:100-15-2. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness - PMC. Retrieved February 1, 2026, from [Link]
-
ChemRxiv. (n.d.). 1 Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF. Retrieved February 1, 2026, from [Link]
Sources
- 1. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. N-Methyl-4-nitroaniline | 100-15-2 [chemicalbook.com]
- 3. N-Methyl-4-nitroaniline | 100-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-4-nitroaniline | 13296-94-1 | TCI AMERICA [tcichemicals.com]
- 8. 2-BROMO-4-NITROANILINE | 13296-94-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
Synthesis of novel derivatives from 2-bromo-N-methyl-4-nitroaniline
An Application Guide to the Synthesis of Novel Derivatives from 2-bromo-N-methyl-4-nitroaniline
Abstract
This comprehensive guide details the strategic synthesis of novel chemical entities derived from 2-bromo-N-methyl-4-nitroaniline. This readily available starting material serves as a versatile scaffold, offering multiple reaction sites for diversification. We will explore key synthetic transformations including palladium-catalyzed cross-coupling reactions and nitro group manipulations to generate libraries of compounds with potential applications in medicinal chemistry and materials science. This document provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, empowering researchers to adapt and innovate.
Introduction: The Strategic Value of 2-bromo-N-methyl-4-nitroaniline
2-bromo-N-methyl-4-nitroaniline is a highly functionalized aromatic compound, making it an excellent starting point for the synthesis of diverse molecular architectures. Its utility stems from three key reactive sites:
-
The Aryl Bromide: This site is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Nitro Group: A versatile functional group that can be readily reduced to an amine, opening pathways to a vast array of heterocyclic structures, most notably benzimidazoles.
-
The Aromatic Ring: The electron-withdrawing nature of the nitro group and the directing effects of the substituents allow for potential further electrophilic or nucleophilic aromatic substitution, although this is beyond the scope of this initial guide.
Nitroaniline derivatives are crucial precursors for a wide range of materials, including dyes, pharmaceuticals, and agrochemicals.[1][2] The strategic derivatization of this specific scaffold allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery and materials development.
This guide will focus on two primary, high-impact derivatization pathways: palladium-catalyzed cross-coupling at the bromide position and the reductive cyclization of the nitroaniline moiety to form benzimidazoles.
Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds. The aryl bromide of our starting material is an ideal handle for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[3] This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it exceptionally suitable for our substituted aniline substrate.[4][5]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ which is reduced in situ.
-
Ligand: Electron-rich, bulky phosphine ligands (like SPhos, XPhos, or the dppf in Pd(dppf)Cl₂) are crucial. They stabilize the palladium center, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination.[3]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is common. Water is often essential for the efficiency of the transmetalation step.
Protocol 2.1: Synthesis of N-methyl-4-nitro-2-(p-tolyl)aniline
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-N-methyl-4-nitroaniline (1.0 eq, e.g., 231 mg, 1.0 mmol).
-
Reagent Addition: Add 4-methylphenylboronic acid (1.2 eq, 163 mg, 1.2 mmol), potassium carbonate (2.0 eq, 276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq, 22 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Expected Value |
| Typical Yield | 75-95% |
| Appearance | Yellow to orange solid |
| ¹H NMR | Expect characteristic shifts for both aromatic rings |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z = 243.11 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an amine with an aryl halide, forming a new C-N bond.[6][7] This reaction is exceptionally powerful for creating substituted anilines and has wide applications in pharmaceutical synthesis.[8]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: Similar to the Suzuki coupling, a Pd(0) catalyst is required. However, the ligands for C-N coupling are often even more sterically demanding (e.g., XPhos, RuPhos) to facilitate the difficult C-N reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. They deprotonate the amine, increasing its nucleophilicity, and facilitate the regeneration of the Pd(0) catalyst.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-methyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-bromo-N-methyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 2-bromo-N-methyl-4-nitroaniline are a common yet solvable issue. The root cause often lies in suboptimal reaction conditions or the formation of side products. This section addresses the most frequent problems encountered in the lab.
Q1: My reaction yield is consistently low, and my TLC shows multiple spots. What's going wrong?
This is the most common issue, typically pointing to a lack of reaction control, leading to the formation of multiple side products. The starting material, N-methyl-4-nitroaniline, has a strongly activating N-methylamino group and a strongly deactivating nitro group. This electronic push-pull system makes the aromatic ring highly susceptible to electrophilic substitution, but also prone to over-reaction if not managed carefully.[1][2]
Primary Causes and Solutions:
-
Over-bromination (Di-substitution): The N-methylamino group is a powerful ortho-, para-director. Since the para position is blocked by the nitro group, the electrophile (Br+) is directed to the two ortho positions. The high activation can easily lead to the formation of 2,6-dibromo-N-methyl-4-nitroaniline.
-
Causality: The activating effect of the amino group is so strong that after the first bromine adds, the ring is still activated enough for a second bromination to occur.[3]
-
Solution:
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent. Adding a significant excess will inevitably lead to di-substitution.
-
Slow Addition & Low Temperature: Add the brominating agent dropwise or portion-wise at a low temperature (0-5 °C) to control the reaction rate and selectivity. This minimizes the localized excess of bromine that drives di-substitution.
-
-
-
Oxidation of the Amine: The N-methylamino group is susceptible to oxidation by the brominating agent, leading to complex, often colorful, impurities.
-
Causality: Bromine (Br₂) and even N-Bromosuccinimide (NBS) can act as oxidizing agents, especially under harsh conditions.[4]
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents to minimize oxidative side reactions. Running the reaction at lower temperatures also disfavors oxidation pathways.
-
-
Sub-optimal Brominating Agent: The choice of brominating agent is critical for this substrate.
-
Causality: Elemental bromine (Br₂) is highly reactive and can be difficult to control, often leading to over-bromination.[3] N-Bromosuccinimide (NBS) is generally a milder and more selective source of electrophilic bromine, as it generates a low, steady concentration of Br₂ in the presence of a proton source (like trace HBr).[5][6]
-
Solution: If you are using Br₂, consider switching to NBS. It is easier to handle and often provides cleaner reactions with highly activated systems.[7]
-
Q2: The reaction seems to stall and does not go to completion, leaving a lot of starting material. How can I improve conversion?
Incomplete conversion, despite the substrate's high reactivity, can occur if the reaction conditions are not properly optimized.
Primary Causes and Solutions:
-
Insufficient Activation of Brominating Agent: While NBS is milder, it sometimes requires an activator or specific solvent conditions to generate the electrophile efficiently.
-
Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The generation of the active electrophile (Br+) from the brominating agent is a key step.
-
Solution:
-
Solvent Choice: The polarity of the solvent can significantly impact regioselectivity and reaction rate. Acetic acid or a mixture of acetonitrile and water are common choices that can facilitate the reaction.[8][9]
-
Catalytic Acid: Adding a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid can sometimes promote the reaction, but must be done with caution as it can also lead to side reactions like meta-substitution if the amine becomes protonated.[10]
-
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction becomes heterogeneous and the rate will be significantly slower.
-
Solution: Choose a solvent in which N-methyl-4-nitroaniline has good solubility at the reaction temperature. Glacial acetic acid is often a good choice. Gently warming the mixture to achieve dissolution before cooling for the bromine addition can be effective.
-
Q3: My final product is a dark, oily substance that is difficult to crystallize. What causes this and how can I purify it?
Product discoloration and purification difficulties are usually a result of high-molecular-weight, colored byproducts from oxidation or other side reactions.
Primary Causes and Solutions:
-
Oxidative Byproducts: As mentioned, oxidation of the amine leads to colored impurities.
-
Solution: After the reaction is complete, quench it with a reducing agent like a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will destroy any excess bromine and some colored byproducts.[11]
-
-
Ineffective Purification: The crude product will almost certainly contain a mixture of the desired product, starting material, and byproducts.
-
Solution: Recrystallization: Recrystallization is the most effective method for purifying the product.[12][13]
-
Solvent System: An ethanol/water mixture is often effective. Dissolve the crude product in a minimum amount of hot ethanol, and if the solution is highly colored, you can add a small amount of activated charcoal and perform a hot filtration.[12] Then, add water dropwise to the hot filtrate until it becomes cloudy (the cloud point), and allow it to cool slowly to promote the formation of pure crystals.
-
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for this reaction?
A: The synthesis is a classic example of an electrophilic aromatic substitution (EAS) . The N-methylamino group (-NHCH₃) is a strong electron-donating group that activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the ring and is a meta-director. In N-methyl-4-nitroaniline, the powerful activating effect of the -NHCH₃ group dominates, and substitution occurs at the position ortho to it.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Q: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: For highly activated systems like N-methyl-4-nitroaniline, NBS is generally the superior choice .
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very high, difficult to control | Milder, more selective |
| Handling | Corrosive, fuming liquid | Crystalline solid, easier to handle[5] |
| Side Reactions | Prone to over-bromination and oxidation[3] | Less prone to side reactions |
| Mechanism | Direct source of Br₂ | Provides a low, steady concentration of Br₂[5] |
| Workup | Requires quenching of significant excess | Workup is often cleaner; byproduct (succinimide) is water-soluble |
Q: How critical is temperature control?
A: Extremely critical. The bromination of this substrate is highly exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) is essential for several reasons:
-
Selectivity: It favors mono-bromination over di-bromination.
-
Safety: It prevents a runaway reaction.
-
Purity: It minimizes the formation of oxidative byproducts.
Validated Experimental Protocol
This protocol is designed to maximize yield and purity by employing NBS in a suitable solvent system with strict temperature control.
Materials:
-
N-methyl-4-nitroaniline
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Glacial Acetic Acid
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing ice and water. A yellow precipitate should form.
-
Workup: Add saturated sodium thiosulfate solution dropwise with stirring until the yellow color of any residual bromine is discharged.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and succinimide.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield 2-bromo-N-methyl-4-nitroaniline as a bright yellow solid.
Caption: Recommended workflow for high-yield synthesis.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
El-Emary, T. I. (2015). Response to "What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?". ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Park, S., et al. (2015). A Practical Procedure for Regioselective Bromination of Anilines. Synlett. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 24: Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Bromination of N-methyl-4-nitroaniline
Welcome to our dedicated technical support center for the regioselective bromination of N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered during this synthesis, ensuring you can achieve your desired regioselectivity with higher yields and purity.
Understanding the Core Challenge
The regioselective bromination of N-methyl-4-nitroaniline presents a classic challenge in synthetic organic chemistry due to the competing directing effects of the substituents on the aromatic ring. The N-methylamino group (-NHCH₃) is an activating, ortho-, para- directing group, while the nitro group (-NO₂) is a deactivating, meta- directing group.[1][2][3] The primary goal is typically to synthesize 2-bromo-N-methyl-4-nitroaniline, a valuable intermediate. However, achieving this selectivity requires careful control of reaction conditions to prevent the formation of undesired isomers and polybrominated byproducts.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 2-Bromo Isomer and Formation of Multiple Products
Question: My bromination of N-methyl-4-nitroaniline is resulting in a mixture of brominated products with a low yield of the desired 2-bromo-N-methyl-4-nitroaniline. How can I improve the regioselectivity?
Answer: This is a common issue stemming from the powerful activating nature of the N-methylamino group, which can lead to multiple bromination sites and over-bromination.[4][5] The key is to moderate the reaction conditions and choose the right brominating agent.
Probable Causes & Solutions:
-
Harsh Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to polybromination of activated rings like anilines.[6]
-
Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barriers for the formation of minor isomers.
-
Solution: Perform the reaction at a lower temperature. Starting at 0 °C or even lower and slowly warming to room temperature can significantly improve the regioselectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate.
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for low regioselectivity.
Issue 2: Significant Formation of Dibromo- and Tribromo- Byproducts
Question: I am observing significant amounts of di- and even tri-brominated products in my reaction mixture. How can I achieve monobromination?
Answer: The formation of multiple bromination products is a clear indication that the aromatic ring is overly activated under your current reaction conditions.[4]
Probable Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will naturally lead to polybromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS).
-
-
Highly Activating Substrate: The N-methylamino group strongly activates the ring, making it susceptible to multiple substitutions.
-
Solution 1: In-situ Generation of Bromine: A greener and more controlled approach is the in-situ generation of bromine from salts like a bromide-bromate mixture in an acidic medium.[13] This provides a slow and controlled release of the electrophile.
-
Solution 2: Amine Protection: The most robust method to prevent over-bromination is to temporarily protect the N-methylamino group by converting it into an amide (e.g., an acetamide).[14] The acetyl group is less activating than the amino group, which allows for controlled monobromination, primarily at the para position to the activating group (which is ortho to the nitro group).[6][15] The protecting group can then be removed by hydrolysis.
-
Experimental Protocol: Protection-Bromination-Deprotection Strategy
-
Protection (Acetylation):
-
Dissolve N-methyl-4-nitroaniline in acetic anhydride.
-
Gently heat the mixture to form N-acetyl-N-methyl-4-nitroaniline.
-
Isolate the product by pouring the reaction mixture into cold water and filtering the precipitate.
-
-
Bromination:
-
Dissolve the protected aniline in a suitable solvent like acetic acid.
-
Add one equivalent of NBS at room temperature.
-
Stir for a few hours until the starting material is consumed (monitor by TLC).
-
Isolate the brominated product.
-
-
Deprotection (Hydrolysis):
-
Reflux the brominated acetamide with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide and yield 2-bromo-N-methyl-4-nitroaniline.
-
Frequently Asked Questions (FAQs)
Q1: Why is the bromine directed to the 2-position, ortho to the N-methylamino group, and not the 3-position, meta to the nitro group?
The directing power of substituents in electrophilic aromatic substitution generally follows this hierarchy: strongly activating groups > weakly activating groups > deactivating groups.[3] The N-methylamino group is a strongly activating ortho-, para- director, while the nitro group is a strongly deactivating meta- director.[1] The activating group's influence dominates, directing the incoming electrophile to the positions ortho and para to it. Since the para position is already occupied by the nitro group, the substitution occurs at the ortho position.
Q2: What is the role of steric hindrance from the N-methyl group?
The N-methyl group introduces more steric bulk compared to a primary amine (-NH₂). This steric hindrance can slightly disfavor substitution at the ortho positions.[16] However, in the case of N-methyl-4-nitroaniline, the electronic activation of the N-methylamino group is strong enough to overcome this steric effect, still favoring ortho substitution. In systems with bulkier N-alkyl groups or bulkier incoming electrophiles, steric hindrance can play a more significant role in directing the substitution to the less hindered para position if it were available.
Q3: Can I use a Lewis acid catalyst like FeBr₃ with Br₂ for this reaction?
It is generally not recommended. Lewis acids, which are used to polarize Br₂ and create a stronger electrophile, are often unnecessary for highly activated rings like anilines.[5] Furthermore, anilines are Lewis bases and can form a complex with the Lewis acid catalyst, which deactivates the ring and can lead to undesired side reactions.[5]
Q4: What are the safety precautions for handling N-methyl-4-nitroaniline and brominating agents?
-
N-methyl-4-nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[17] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Brominating Agents (Br₂ and NBS): Molecular bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but should still be handled with care as it is a lachrymator and an irritant. Always use these reagents in a fume hood and wear appropriate PPE.
Data Summary: Comparison of Bromination Conditions
| Brominating Agent | Solvent | Typical Temperature | Selectivity Issue | Recommended For |
| Br₂/H₂O or Acetic Acid | Polar Solvents | Room Temperature | Low (Polybromination) | Not recommended for selective monobromination of activated anilines |
| NBS | Acetic Acid / DMF | 0 °C to Room Temp | Moderate to High | Good for selective monobromination |
| NH₄Br / H₂O₂ | Acetic Acid | Room Temperature | High | A greener alternative for ortho-bromination of 4-nitroaniline[12] |
| Protection-Acylation then NBS | Acetic Acid | Room Temperature | Very High | When maximum selectivity and prevention of side reactions are critical |
Mechanistic Overview
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For substitution ortho to the -NHCH₃ group, a key resonance structure places the positive charge adjacent to the nitrogen, allowing the lone pair of the nitrogen to delocalize and stabilize the charge, which is a highly favorable arrangement. Finally, a base removes a proton from the site of substitution to restore aromaticity.
Caption: Simplified mechanism of bromination.
References
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Journal of Chemical Sciences.
-
Arshad, M. N., et al. (2011). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o104. [Link]
- 2-Methyl-4-Nitroaniline: A Vers
- Synthesis routes of 2-Bromo-4-nitroaniline. BenchChem.
-
Bromination of Aniline. Khan Academy. [Link]
- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. LookChem.
- Production process for synthesizing 4-bromo-2-methylaniline. (2014).
- Bromin
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
-
Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(91), 90184-90187. [Link]
- (PDF) 2-Bromo-4-nitroaniline.
- 16.6: Multistep Synthesis. (2019). Chemistry LibreTexts.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). PubMed.
-
N-Methyl-4-nitroaniline. PubChem. [Link]
- Amines. NCERT.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- 12BL Experiment 9: Directive Effects in Vanillin Bromin
- Bromination of aromatic compounds without catalyst. (2021). Sciencemadness Discussion Board.
- NBS: Radical Bromin
- Method for preparing N-methyl paranitroaniline. (2009).
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Ortho-bromination of ortho-alkylated anilines. (1980).
- Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Vedantu.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Practical catalytic method for synthesis of sterically hindered anilines. (2015). PubMed.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
- Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. (2023). YouTube.
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Directing Groups in SE Ar. SlidePlayer.
- Question 28 (a)
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 7. echemi.com [echemi.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis routes of 2-Bromo-4-nitroaniline [benchchem.com]
- 11. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Question 28 (a) How can you prepare p-nitroaniline from aniline? (b) How.. [askfilo.com]
- 15. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-N-methyl-4-nitroaniline
[1]
Welcome to the technical support hub. Below you will find a specialized troubleshooting guide designed to address the specific challenges encountered during the purification of 2-bromo-N-methyl-4-nitroaniline. This guide synthesizes field-proven methodologies with first-principles chemical logic to help you achieve pharmaceutical-grade purity.
Module 1: Diagnostic & Characterization
Q1: My crude reaction mixture shows multiple spots on TLC. What are the likely impurities and how do I distinguish them?
A: In the bromination of N-methyl-4-nitroaniline, the reaction landscape is governed by the directing effects of the amine (ortho/para director) and the nitro group (meta director).[1] Since the para position is blocked, bromination occurs at the ortho position relative to the amine.
Common Impurity Profile:
-
Unreacted Starting Material (N-methyl-4-nitroaniline): This is the most polar species in the mixture.[1] It will have the lowest
value on silica gel.[1] -
Target Compound (2-bromo-N-methyl-4-nitroaniline): Intermediate polarity.[1]
-
Over-Brominated Byproduct (2,6-dibromo-N-methyl-4-nitroaniline): The introduction of a second bromine atom increases lipophilicity significantly.[1] This species will travel furthest on the TLC plate (highest
).[1]
Diagnostic Protocol:
-
TLC System: Hexane:Ethyl Acetate (7:3 v/v).[1]
-
Visualization: UV (254 nm) is sufficient, but staining with p-anisaldehyde can help differentiate amines by color (often yellow/orange natively).[1]
Q2: The melting point of my purified solid is depressed (e.g., <95°C) and the range is broad (>3°C). What does this indicate?
A: A depressed and broad melting point is a classic indicator of eutectic impurity mixtures.[1]
-
Scenario A (Lower MP): Contamination with unreacted starting material.[1][2] The N-methyl-4-nitroaniline (MP ~150-152°C) usually melts higher, but a mixture will depress the system below the eutectic point.[1]
-
Scenario B (Isomer Contamination): If you utilized a different synthesis route (e.g., nitration of 2-bromo-N-methylaniline), you might have regioisomers (4-nitro vs 6-nitro).[1]
-
Scenario C (Solvent Entrapment): N-methylated anilines can form solvates.[1] Ensure the sample is dried under high vacuum (0.1 mmHg) at 40°C for 12 hours.
Module 2: Recrystallization Strategies
Q3: I am trying to recrystallize from Ethanol, but the product "oils out" (forms a liquid layer) instead of crystallizing. How do I fix this?
A: "Oiling out" is a pervasive issue with N-alkylated anilines, particularly those with melting points near the boiling point of the solvent.[1] It occurs when the solute separates as a liquid phase before the solution cools enough to reach the supersaturation point required for nucleation.
The "Cloud Point" Protocol:
-
Switch Solvent System: Use Ethanol/Water or Methanol/Water .[1] Pure ethanol often has too high a solubility for this compound at room temperature, forcing you to cool drastically, which promotes oiling.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Remove from heat.[1]
-
Add warm water dropwise just until permanent turbidity (cloudiness) persists.[1]
-
Add one drop of Ethanol to clear the solution.[1]
-
Critical Step: Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[1]
-
Allow to cool to room temperature very slowly (wrap the flask in a towel/foil). Rapid cooling traps impurities and promotes oiling.[1]
-
Q4: Recrystallization isn't removing the 2,6-dibromo impurity effectively. Why?
A: The solubility differential between the mono-bromo and di-bromo species in alcoholic solvents is sometimes insufficient because both are relatively non-polar compared to the starting material.[1]
Alternative Strategy:
-
Acid-Base Wash (Pre-Purification):
-
Dissolve crude in Ethyl Acetate.[1]
-
Wash with 1M HCl.[1]
-
Mechanism:[1][3][4] The electron-withdrawing nitro and bromine groups significantly reduce the basicity of the amine.[1] However, the di-bromo species is even less basic than the mono-bromo target due to the extra bromine.[1]
-
Caution: This method requires careful pH control.[1] If the target compound is too weakly basic, it may not protonate/extract into the aqueous layer efficiently. A better approach for removing non-basic impurities (like poly-brominated neutral species) is to extract the target into acid, wash the organic layer (containing non-basic impurities), and then basify the aqueous layer to recover the target.[1]
-
Recommendation: If acid extraction yields are low (due to weak basicity), revert to Column Chromatography (see Module 3).
-
Module 3: Chromatographic Purification
Q5: Recrystallization failed. What are the optimal Column Chromatography conditions?
A: When solubility differences are too narrow, silica gel chromatography is the gold standard.
Optimized Gradient Method:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase A: Hexanes (or Petroleum Ether).[1]
-
Mobile Phase B: Ethyl Acetate.[1]
-
Gradient:
Table 1: Impurity Elution Order (Silica Gel)
| Compound Species | Relative Polarity | Elution Order | Approx.[1] Rf (8:2 Hex:EtOAc) |
| 2,6-Dibromo-N-methyl-4-nitroaniline | Low (Lipophilic) | 1st (Fastest) | 0.65 - 0.75 |
| 2-Bromo-N-methyl-4-nitroaniline (Target) | Medium | 2nd | 0.40 - 0.50 |
| N-Methyl-4-nitroaniline (Starting Mat.) | High (Polar) | 3rd (Slowest) | 0.20 - 0.30 |
Module 4: Process Visualization
The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of 2-bromo-N-methyl-4-nitroaniline based on impurity profile.
References
-
PubChem. 2-Methyl-4-nitroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Org. Synth. Nitration and Purification of Anilines.[1] Organic Syntheses, Coll.[1] Vol. 2, p.501. Available at: [Link][1]
(Note: While specific literature on the N-methyl-2-bromo derivative is less abundant than the non-methylated parent, the physicochemical principles cited in References 1 and 5 regarding nitroaniline solubility and electrophilic substitution apply directly to this analog.)[1]
Sources
Optimizing catalyst selection for 2-bromo-N-methyl-4-nitroaniline synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 2-bromo-N-methyl-4-nitroaniline. Here, we address common challenges, offer troubleshooting solutions, and present optimized protocols grounded in established chemical principles. Our focus is on the critical step of electrophilic aromatic substitution, specifically the bromination of N-methyl-4-nitroaniline, and the strategic selection of catalysts and reagents to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 2-bromo-N-methyl-4-nitroaniline?
A1: The primary challenge lies in controlling the regioselectivity and extent of the bromination reaction. The N-methylamino group is a strong activating, ortho, para-directing group, while the nitro group is a deactivating, meta-directing group. The activating effect of the N-methylamino group dominates, directing the incoming electrophile. Since the para position is blocked by the nitro group, bromination is directed to the ortho positions. However, the high activation of the ring can easily lead to the formation of di-brominated byproducts (2,6-dibromo-N-methyl-4-nitroaniline). Therefore, catalyst and reaction condition selection are critical to favor mono-bromination.
Q2: Is a Lewis acid catalyst, like FeBr₃, necessary for this bromination?
A2: Not necessarily, and in many cases, it may be detrimental. While Lewis acids are standard catalysts for brominating less activated aromatic rings by polarizing the Br-Br bond to create a stronger electrophile[1][2], anilines are highly activated substrates. The N-methylamino group makes the ring electron-rich enough to react with molecular bromine or other brominating agents without a strong Lewis acid.[3] Furthermore, the basic nitrogen of the aniline can form a complex with the Lewis acid, which deactivates the ring and can complicate the reaction.[4]
Q3: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂)?
A3: N-Bromosuccinimide (NBS) is often the preferred reagent for several reasons. It is a solid, making it easier and safer to handle than liquid bromine.[5] It provides a slow, controlled concentration of Br⁺, which helps to prevent over-bromination and the formation of poly-brominated side products.[6] While some reactions with NBS are initiated by radicals, in the context of electrophilic aromatic substitution, it serves as an electrophilic bromine source, often activated by a protic or Lewis acid catalyst.[7]
Q4: How does solvent choice impact the reaction's outcome?
A4: Solvent polarity can significantly influence the reaction's regioselectivity and rate.[8] Polar aprotic solvents like acetonitrile or dichloromethane are common choices that can dissolve the reactants and stabilize charged intermediates.[6][9] Glacial acetic acid is also frequently used as it can protonate the aniline, slightly moderating its reactivity and improving selectivity.[6] The choice of solvent must also consider the solubility of the starting material and the brominating agent.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Electrophilicity | If using NBS without any activator, the reaction may be too slow. Solution: Add a catalytic amount of a protic acid (e.g., acetic acid, H₂SO₄) or a mild Lewis acid (e.g., ZrCl₄[7]) to increase the electrophilicity of the bromine from NBS. |
| Poor Reagent Quality | Impurities in the N-methyl-4-nitroaniline or decomposition of the brominating agent can inhibit the reaction. Solution: Ensure the starting material is pure and dry. Use a fresh bottle of NBS or purify the elemental bromine if its quality is suspect. |
| Incorrect Temperature | The reaction may be too slow at room temperature.[9] Solution: Gradually increase the reaction temperature while monitoring with TLC. For many brominations with NBS, heating to reflux in a suitable solvent like acetonitrile is effective.[6] |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow and incomplete.[10] Solution: Choose a solvent in which N-methyl-4-nitroaniline has good solubility. Gentle heating can also improve solubility. |
Problem 2: Formation of Significant Di-brominated Byproduct (2,6-dibromo-N-methyl-4-nitroaniline)
| Potential Cause | Explanation & Recommended Solution |
| Overly Reactive Brominating Agent | Elemental bromine (Br₂) is highly reactive and can easily lead to polybromination of activated rings like anilines.[11] Solution: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS). This provides a lower, steady concentration of the bromine electrophile, favoring mono-substitution. |
| Incorrect Stoichiometry | Using an excess of the brominating agent will drive the reaction towards di-bromination. Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent relative to the N-methyl-4-nitroaniline. A slow, dropwise addition of the brominating agent can also help maintain a low concentration and improve selectivity. |
| High Reaction Temperature | Elevated temperatures can increase the reaction rate indiscriminately, leading to a loss of selectivity. Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature or even 0 °C and only heat if necessary. |
Problem 3: Product Degradation or Darkening of the Reaction Mixture
| Potential Cause | Explanation & Recommended Solution |
| Oxidation | Anilines are susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents. This can lead to the formation of colored impurities. Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Harsh Acidic Conditions | While a catalytic amount of acid can be beneficial, strong, concentrated acids can lead to side reactions or degradation. Solution: If using an acid catalyst, ensure it is in catalytic, not stoichiometric, amounts. Consider using a milder acid. |
Visualizing the Process
Reaction Mechanism & Control
The core of this synthesis is a classic electrophilic aromatic substitution (SEAr). The key to success is moderating the reactivity of the highly activated aniline ring to favor the desired mono-substitution.
Caption: Electrophilic Aromatic Substitution (SEAr) pathway for bromination.
Troubleshooting Decision Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Detailed Experimental Protocol: Selective Mono-bromination using NBS
This protocol is designed to favor the formation of the mono-brominated product by using a milder brominating agent and controlled conditions.
Materials:
-
N-methyl-4-nitroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (DCM, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-methyl-4-nitroaniline (1.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (1.05 eq) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dilute the residue with dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x). The aqueous wash removes the succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-bromo-N-methyl-4-nitroaniline.[6]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12]
-
N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Bromine is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood.[13][14]
-
Nitroanilines are toxic and should be handled with care.[15] Consult the Safety Data Sheet (SDS) for all chemicals before use.[16]
References
-
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. Link
-
Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. Link
-
What is the application and production method of 2-Methyl-4-nitroaniline? - Guidechem. Link
-
2-BROMO-6-METHYL-4-NITROANILINE synthesis - Chemicalbook. Link
-
Synthesis of 2-methyl-4-nitroaniline - PrepChem.com. Link
-
2-Methyl-4-nitroaniline synthesis - ChemicalBook. Link
-
Synthesis Technique of 2-Methyl-6-nitroaniline - 含能材料. Link
-
(PDF) 2-Bromo-4-nitroaniline - ResearchGate. Link
-
Suggest a mechanism for the bromination of aniline. - Homework.Study.com. Link
-
optimization of reaction conditions for N-alkylation of 2-nitroaniline - Benchchem. Link
-
2-Bromo-4-nitroaniline - PMC. Link
-
N-Methy-4-Nitroaniline (MNA) | Request PDF - ResearchGate. Link
-
CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents. Link
-
Halogenation of Benzene-The Need for a Catalyst - Chemistry LibreTexts. Link
-
CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents. Link
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Link
-
Bromination of Aniline (video) - Khan Academy. Link
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Link
-
Safety Data Sheet: Bromine - Carl ROTH. Link
-
Bromine - Hazardous Substance Fact Sheet - New Jersey Department of Health. Link
-
BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 - YouTube. Link
-
Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. Link
-
Reactions of Aniline - Chemistry Steps. Link
-
Electrophilic Aromatic Substitution - Making Molecules . Link
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Link
-
Bromination - Common Conditions - Common Organic Chemistry. Link
-
BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. Link
-
2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem. Link
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. Link
-
Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds . Link
-
Selective identification of p-nitroaniline by bromine-mediated polarization of carbon dots - Analyst (RSC Publishing). Link
-
Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline - YouTube. Link
-
Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline - Benchchem. Link
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem. Link
-
SAFETY DATA SHEET - Archean Chemical Industries. Link
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- 4. youtube.com [youtube.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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How to avoid polybromination in the synthesis of bromoanilines
Topic: Avoiding Polybromination in Bromoaniline Synthesis Ticket ID: CHEMSUP-8821 Responder: Senior Application Scientist, Organic Synthesis Division
Diagnostic: The "Aniline Trap"
Issue: You are attempting to synthesize monobromoaniline (typically p-bromoaniline), but your reaction yields a mixture of di- and tri-bromo products (e.g., 2,4,6-tribromoaniline).
Root Cause Analysis:
The amino group (
-
The Kinetic Problem: The first bromination actually deactivates the ring slightly (due to the
effect of Br), but not enough to overcome the massive activation of the group. Consequently, the second and third brominations occur almost as rapidly as the first, especially if the local concentration of bromine is high. -
The Result: Even with 1.0 equivalent of
, you often isolate a mixture of starting material and polybrominated species because the reaction rate .
Strategic Solutions & Decision Matrix
To avoid polybromination, you must disrupt the kinetic runaway. We employ three primary strategies:
Strategy A: Electronic Deactivation (The "Classic" Route)
Mechanism: Mask the amine as an amide (acetanilide). The carbonyl group competes for the nitrogen lone pair, reducing the electron density donated to the ring. Best For: High purity requirements, undergraduate labs, large-scale manufacturing where cost of steps is lower than cost of chromatography.
Strategy B: Kinetic Throttling (The "Direct" Route)
Mechanism: Use a reagent that releases active bromine (
Strategy C: Green Oxidative Bromination
Mechanism: Generate
Visualization: Method Selection Workflow
Caption: Decision matrix for selecting the optimal monobromination pathway based on substrate sensitivity and process requirements.
Detailed Protocols
Protocol A: The Protection-Deprotection Strategy (High Purity)
This is the industry standard for obtaining pure p-bromoaniline.
Reagents: Aniline, Acetic Anhydride (
-
Protection:
-
Mix aniline (10 mmol) with acetic acid (20 mL).
-
Add acetic anhydride (11 mmol) slowly. Stir 30 min.
-
Pour into ice water; filter the white solid (Acetanilide).[2]
-
Why: This forms acetanilide.[2][3] The amide group is bulkier (steric hindrance blocks ortho) and less activating (prevents polybromination).[3]
-
-
Bromination:
-
Deprotection:
-
Reflux the intermediate in Ethanol/KOH (alkaline hydrolysis) or dilute HCl (acidic hydrolysis) for 1-2 hours.
-
Neutralize and extract.[7]
-
Expected Outcome:
Protocol B: Direct Monobromination with NBS (High Efficiency)
Use this for sensitive substrates where harsh hydrolysis (Step 3 above) is impossible.
Reagents: Aniline derivative, N-Bromosuccinimide (NBS), DMF or Acetonitrile.
-
Setup: Dissolve aniline (1.0 eq) in DMF (0.5 M concentration).
-
Addition: Dissolve NBS (1.0 eq) in DMF. Add this solution dropwise to the aniline solution at
to .-
Technical Insight: Low temperature is critical here. It increases the energy barrier difference between the mono- and di-bromination transition states.
-
-
Quench: Once NBS is consumed (check via TLC), quench with water and extract.
Alternative Reagent: TBATB (Tetrabutylammonium Tribromide) .[7]
-
Use 1.0 eq of TBATB in Methanol/Dichloromethane.
-
TBATB is a solid, weighable source of
that releases bromine in equilibrium, preventing the "concentration spike" that causes polybromination [1].
Comparative Data: Reagent Selectivity
| Reagent System | Active Species | para:ortho Ratio | Polybromination Risk | Atom Economy |
| Low (~2:1) | High (Tribromo common) | High | ||
| Acetanilide Route | Very High (>95:5) | Low | Low (2 extra steps) | |
| NBS / DMF | High | Moderate (Temp dependent) | Moderate | |
| TBATB | High | Very Low (Stoichiometric) | Low (High MW reagent) | |
| Moderate | Low (Rate limited) | Excellent (Green) |
Troubleshooting & FAQs
Q: I used Protocol A (Acetanilide), but I still see some ortho-bromo product. How do I remove it? A: The acetamido group is bulky, but ortho attack is not impossible (approx. 2-5%). Fortunately, p-bromoacetanilide is significantly less soluble in ethanol than the o-isomer. A single recrystallization from ethanol before the hydrolysis step will usually yield >99% pure para-isomer.
Q: Can I use Lewis Acids (
Q: I need to monobrominate a meta-substituted aniline (e.g., 3-methylaniline). Where will the bromine go?
A: The amino group (
-
In 3-methylaniline, the position para to the amine is also ortho to the methyl. This is sterically crowded.[3]
-
Bromination will likely occur at the position para to the amine (Position 4) or ortho to the amine (Position 2 or 6).
-
Recommendation: Use the Acetanilide route.[2][3] The increased bulk of the acetamide will almost exclusively force bromination to Position 4 (para to Nitrogen, meta to Methyl), avoiding the crowded Position 2 [2].
Q: Why is my yield low with NBS? The solution turned black. A: Aniline is susceptible to oxidation (forming "aniline black" tars) by radical species.
-
Fix: Ensure the reaction is kept in the dark (wrap flask in foil) to inhibit radical bromination pathways.
-
Fix: Use an inert atmosphere (
) to prevent oxidative degradation.
References
-
Fournier, M. J. L., et al. (2010). "Tetrabutylammonium Tribromide."[7][8] Encyclopedia of Reagents for Organic Synthesis.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
- Ghorbani-Vaghei, R., et al. (2009). "Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide." Tetrahedron Letters.
-
Kulkarni, S. J., et al. (2004).[9] "Novel Bromination Method for Anilines and Anisoles Using Ammonium Bromide and H2O2 in Acetic Acid." Synthetic Communications.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]
- 5. chempedia.in [chempedia.in]
- 6. books.rsc.org [books.rsc.org]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 9. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [erowid.org]
Technical Support Center: Resolving Isomer Separation in Bromo-N-methyl-nitroaniline Synthesis
Welcome to the Technical Support Center for the synthesis and purification of bromo-N-methyl-nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of isomers in this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Isomer Separation
The synthesis of bromo-N-methyl-nitroanilines often results in a mixture of positional isomers, primarily the 2-bromo-N-methyl-4-nitroaniline and 4-bromo-N-methyl-2-nitroaniline. The relative positions of the bromo, N-methylamino, and nitro groups on the aniline ring significantly influence the physicochemical properties of these isomers, making their separation a critical yet challenging step for obtaining pure compounds for downstream applications. This guide will equip you with the knowledge and practical protocols to effectively resolve these isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect in my crude bromo-N-methyl-nitroaniline product?
A1: The synthetic route to bromo-N-methyl-nitroaniline typically involves the bromination and nitration of N-methylaniline. Depending on the order and conditions of these electrophilic aromatic substitution reactions, you can expect to form a mixture of positional isomers. The most common isomers are:
-
4-bromo-N-methyl-2-nitroaniline
-
2-bromo-N-methyl-4-nitroaniline
The formation of other minor isomers is possible but these two are generally the most prevalent.
Q2: Why is the separation of these isomers so challenging?
A2: The difficulty in separating these isomers stems from their similar molecular weights and structures. However, the different substitution patterns on the aromatic ring lead to subtle but significant differences in their physical and chemical properties, which can be exploited for separation. The key difference lies in their polarity.
Q3: How does the position of the substituents affect the polarity of the isomers?
A3: The polarity of the bromo-N-methyl-nitroaniline isomers is influenced by the interplay of the electron-withdrawing nitro group (-NO2), the electron-donating N-methylamino group (-NHCH3), and the bromo group (-Br). The relative positions of these groups determine the overall dipole moment of the molecule. For instance, in 2-bromo-N-methyl-4-nitroaniline, the para-disposed nitro and N-methylamino groups create a significant dipole moment. In contrast, the ortho-disposed nitro group in 4-bromo-N-methyl-2-nitroaniline can lead to intramolecular interactions that may reduce its overall polarity compared to the other isomer. Understanding these polarity differences is fundamental to developing an effective separation strategy.[1][2]
Q4: What are the most effective laboratory-scale methods for separating these isomers?
A4: The two most effective and commonly used laboratory-scale techniques for separating bromo-N-methyl-nitroaniline isomers are column chromatography and fractional crystallization .[3] The choice between these methods depends on the scale of your synthesis, the ratio of the isomers in the crude mixture, and the desired purity of the final products.
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful technique for separating isomers based on their differential adsorption to a stationary phase.[4]
Problem 1: My isomers are co-eluting or showing very poor separation on the column.
-
Cause: The solvent system (mobile phase) may not have the optimal polarity to differentiate between the isomers.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[1][4]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased over time. This can help to resolve closely eluting compounds.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina or a bonded-phase silica gel for challenging separations.
-
Problem 2: I am experiencing significant product loss on the column.
-
Cause: The compound may be irreversibly adsorbing to the silica gel, or it may be degrading on the column.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the eluent. This can help to block the active sites on the silica gel and reduce irreversible adsorption.
-
Use a Less Acidic Stationary Phase: Alumina is generally less acidic than silica gel and can be a better choice for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility in a particular solvent at different temperatures.[3]
Problem 1: Both isomers are crystallizing out of the solution together.
-
Cause: The solubilities of the isomers in the chosen solvent are too similar.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents to find one in which the solubilities of the two isomers are significantly different. Good starting points include ethanol, methanol, acetic acid, or mixtures of these with water.[3][5]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Seeding: If you have a small amount of the pure, less soluble isomer, you can "seed" the cooling solution with a few crystals to encourage the crystallization of that specific isomer.
-
Problem 2: My yield is very low after recrystallization.
-
Cause: The desired isomer may be too soluble in the chosen solvent, or you may be using too much solvent.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize crystal formation.
-
Recover from Mother Liquor: The filtrate (mother liquor) will still contain some of the desired product. You can concentrate the mother liquor and perform a second crystallization to recover more product.
-
Acid-Base Extraction (for para-nitroaniline isomers)
A clever technique for separating ortho and para nitroaniline isomers involves treating the mixture with an acid. The para isomer will preferentially form a solid salt and precipitate out of solution.[6] While this method is documented for nitroanilines, it is a valuable strategy to explore for N-methylated analogs.
Problem: The acid treatment does not result in the precipitation of one isomer.
-
Cause: The basicity of the N-methylamino group may be altered by the presence of the other substituents, affecting its ability to form a salt. The choice of acid and solvent is also critical.
-
Solution:
-
Vary the Acid: Experiment with different acids, such as anhydrous hydrogen chloride, sulfuric acid, or p-toluenesulfonic acid.[6]
-
Solvent Selection: The precipitation of the salt is highly dependent on the solvent. Non-polar organic solvents like carbon tetrachloride or benzene have been shown to be effective for the parent nitroanilines.[6]
-
Temperature Control: The precipitation may be temperature-dependent. Try cooling the solution after the addition of the acid.
-
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol provides a general procedure for the separation of bromo-N-methyl-nitroaniline isomers using column chromatography.
Materials:
-
Crude mixture of bromo-N-methyl-nitroaniline isomers
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give good separation between the two isomer spots with Rf values between 0.2 and 0.5.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chosen eluent (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure isomers (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified products.
Protocol 2: Fractional Crystallization
This protocol outlines a general procedure for separating bromo-N-methyl-nitroaniline isomers by fractional crystallization.
Materials:
-
Crude mixture of bromo-N-methyl-nitroaniline isomers
-
Recrystallization solvent (e.g., ethanol, methanol, or acetic acid)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude mixture in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by TLC or another analytical technique to determine the efficiency of the separation.
-
Repeat if Necessary: If the separation is not complete, the process can be repeated on the crystalline material or the material recovered from the mother liquor.
Data Presentation
Table 1: Troubleshooting Guide for Isomer Separation
| Problem | Potential Cause | Suggested Solution |
| Column Chromatography | ||
| Poor or no separation | Incorrect solvent polarity | Optimize solvent system (e.g., hexane/ethyl acetate ratio); consider gradient elution. |
| Tailing of spots on TLC/column | Compound is too polar for the eluent | Add a more polar solvent to the mobile phase. |
| Streaking of spots on TLC/column | Sample is overloaded or insoluble | Use a more dilute sample; ensure complete dissolution before loading. |
| Product loss on the column | Irreversible adsorption or degradation | Deactivate silica with triethylamine; use a less acidic stationary phase like alumina. |
| Fractional Crystallization | ||
| Co-crystallization of isomers | Similar solubilities | Screen for a more selective solvent; try slower cooling rates; use seeding. |
| Low recovery of purified isomer | High solubility in the chosen solvent | Use the minimum amount of hot solvent; cool the solution thoroughly. |
| Oiling out instead of crystallization | Compound is melting or supersaturated | Use a lower boiling point solvent or a more dilute solution. |
Visualization
Workflow for Isomer Separation
Caption: Decision workflow for separating bromo-N-methyl-nitroaniline isomers.
Relationship between Isomer Structure and Polarity
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating 2-bromo-N-methyl-4-nitroaniline Isomers via Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of aromatic isomers is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides an in-depth comparison of the spectroscopic data for 2-bromo-N-methyl-4-nitroaniline and its key positional isomers. By leveraging the subtle yet telling differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, scientists can confidently distinguish between these closely related compounds.
This guide moves beyond a simple listing of data, delving into the causal relationships between molecular structure and spectroscopic output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the structural elucidation of substituted nitroanilines.
The Challenge of Isomeric Differentiation
The electronic landscape of an aromatic ring is highly sensitive to the nature and position of its substituents. In the case of bromo-N-methyl-nitroaniline isomers, the interplay between the electron-donating N-methylamino group (-NHCH₃) and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups dictates the electron density at each carbon and hydrogen atom. This, in turn, governs their resonance frequencies in NMR spectroscopy, their vibrational modes in IR spectroscopy, and their fragmentation patterns in mass spectrometry.
This guide will focus on the comparative analysis of three key positional isomers:
-
2-bromo-N-methyl-4-nitroaniline
-
3-bromo-N-methyl-4-nitroaniline
-
4-bromo-N-methyl-2-nitroaniline
Caption: Molecular structures of the three key positional isomers of bromo-N-methyl-nitroaniline.
Spectroscopic Analysis Workflow
A systematic approach is crucial for accurate isomeric differentiation. The following workflow outlines the logical progression of analysis, integrating data from multiple spectroscopic techniques.
Caption: A typical workflow for the spectroscopic identification of small molecule isomers.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard protocols for data acquisition are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its speed and simplicity. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less stable compounds, direct infusion with a suitable ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is recommended.
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. If necessary, perform fragmentation (MS/MS) analysis to aid in structural elucidation.
Comparative Spectroscopic Data Analysis
¹H NMR Spectroscopy: The Aromatic Region as a Fingerprint
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.
-
2-bromo-N-methyl-4-nitroaniline: We expect to see three distinct aromatic protons.
-
The proton at C5 will be a doublet, coupled to the proton at C6. It will be downfield due to the para nitro group.
-
The proton at C3 will be a singlet (or a very narrow doublet due to meta-coupling), significantly downfield due to the ortho bromo and para amino groups.
-
The proton at C6 will be a doublet of doublets, coupled to the protons at C5 and the NH proton (if not exchanged). It will be the most upfield of the aromatic protons due to the ortho amino group.
-
-
3-bromo-N-methyl-4-nitroaniline: This isomer will also show three aromatic protons.
-
The proton at C2 will be a singlet, influenced by the ortho amino and meta bromo and nitro groups.
-
The proton at C5 will be a doublet, coupled to the proton at C6, and will be downfield due to being ortho to the nitro group.
-
The proton at C6 will be a doublet, coupled to the proton at C5.
-
-
4-bromo-N-methyl-2-nitroaniline: Again, three aromatic protons are expected.
-
The proton at C3 will be a doublet, coupled to the proton at C5, and strongly deshielded by the ortho nitro group.
-
The proton at C5 will be a doublet of doublets, coupled to the protons at C3 and C6.
-
The proton at C6 will be a doublet, coupled to the proton at C5.
-
N-Methyl and N-H Protons: The N-methyl group will appear as a doublet (due to coupling with the N-H proton) or a singlet (if there is rapid proton exchange) typically in the range of 2.8-3.2 ppm. The N-H proton will be a broad singlet or a quartet (coupled to the N-methyl protons) and its chemical shift will be highly dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | 2-bromo-N-methyl-4-nitroaniline | 3-bromo-N-methyl-4-nitroaniline | 4-bromo-N-methyl-2-nitroaniline |
| H3 | ~8.2 (d) | ~7.0 (d) | ~8.0 (d) |
| H5 | ~7.9 (dd) | ~8.0 (d) | ~7.4 (dd) |
| H6 | ~6.7 (d) | ~6.8 (dd) | ~6.9 (d) |
| N-CH₃ | ~3.0 (d) | ~3.0 (d) | ~3.1 (d) |
| N-H | variable | variable | variable |
Note: These are estimated values. Actual values may vary based on experimental conditions.
¹³C NMR Spectroscopy: Probing the Electronic Environment
The chemical shifts of the carbon atoms in the aromatic ring are also very sensitive to the substituent effects.
-
The carbon atom attached to the bromine (C-Br) will typically resonate in the range of 110-125 ppm.
-
The carbon attached to the nitro group (C-NO₂) will be significantly deshielded, appearing around 140-150 ppm.
-
The carbon attached to the N-methylamino group (C-N) will also be deshielded, typically in the 145-155 ppm range.
-
The N-methyl carbon will appear upfield, around 30-35 ppm.
The key to differentiation lies in the chemical shifts of the unsubstituted aromatic carbons (C-H), which are influenced by their proximity to the various substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for confirming the presence of the key functional groups.
-
N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the N-methyl group.
-
N-O Asymmetric Stretch (Nitro Group): A strong, characteristic band between 1500 and 1550 cm⁻¹. The exact position is influenced by conjugation with the ring.[1][2]
-
N-O Symmetric Stretch (Nitro Group): Another strong band between 1330 and 1370 cm⁻¹.[1][2]
-
C-N Stretch: In the region of 1250-1350 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.
While the IR spectra of the isomers will be broadly similar, subtle shifts in the N-O stretching frequencies and changes in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when comparing against a known standard.
Table 2: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Expected for bromo-N-methyl-nitroanilines |
| N-H Stretch | 3300-3500 | ~3400 |
| Aromatic C-H Stretch | 3000-3100 | ~3050 |
| Aliphatic C-H Stretch | 2850-2960 | ~2930 |
| Asymmetric NO₂ Stretch | 1500-1550 | Strong band ~1520 |
| Symmetric NO₂ Stretch | 1330-1370 | Strong band ~1350 |
| C-N Stretch | 1250-1350 | Present in this region |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight and crucial information about the structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): All isomers will have the same molecular weight. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). For C₇H₇BrN₂O₂, the expected m/z will be around 230 and 232.
-
Key Fragmentations: The differentiation will come from the relative abundances of the fragment ions.
-
Loss of the nitro group (-NO₂, 46 Da) is a common fragmentation pathway for nitroaromatics.
-
Loss of the methyl group (-CH₃, 15 Da) from the molecular ion or subsequent fragments.
-
Loss of bromine (-Br, 79/81 Da).
-
The relative positions of the substituents will influence which fragmentation pathways are favored. For instance, an ortho effect between the bromo and N-methylamino groups in 2-bromo-N-methyl-4-nitroaniline might lead to a unique fragmentation pattern involving the loss of both.
-
Conclusion
Distinguishing between positional isomers of 2-bromo-N-methyl-4-nitroaniline requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular formula and the presence of bromine, and infrared spectroscopy can identify the key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the substitution pattern on the aromatic ring. By carefully interpreting the chemical shifts, coupling constants, and integration of the proton signals, and by assigning the carbon resonances, researchers can unambiguously identify the correct isomer. This guide provides the foundational principles and a practical workflow to achieve this with confidence, ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
References
-
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo-4-nitroaniline. Available from: [Link]
-
Navin N. Bappalige, Y. Narayana, Boja Poojary and K. Narayana Poojary. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics. ISSN 0973-1776 Volume 6, Number 2 (2010), pp. 151–156. Available from: [Link]
-
PubChem. 4-Bromo-2-nitroaniline. Available from: [Link]
-
PubChem. 2-Methyl-4-nitroaniline. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Chemsrc. 4-Bromo-N-methyl-2-nitroaniline. Available from: [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]
-
SpectraBase. 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
University of Calgary. IR: nitro groups. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
-
ResearchGate. NMR Spectra of Anilines. Available from: [Link]
Sources
A Comparative Guide to the Reactivity of 2-bromo-N-methyl-4-nitroaniline and 4-bromo-N-methyl-2-nitroaniline in Nucleophilic Aromatic Substitution
Introduction
In the field of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selective functionalization of aromatic rings is a cornerstone process. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful method for creating C-N, C-O, and C-S bonds on electron-deficient aromatic systems. The reactivity of a substrate in an SNAr reaction is exquisitely sensitive to its substitution pattern. Electron-withdrawing groups are essential for activating the ring towards nucleophilic attack, while the steric and electronic nature of other substituents can dramatically modulate the reaction rate.
This guide provides an in-depth comparative analysis of two constitutional isomers: 2-bromo-N-methyl-4-nitroaniline and 4-bromo-N-methyl-2-nitroaniline. While structurally similar, the differential placement of the bromo, N-methylamino, and nitro groups results in a significant disparity in their reactivity towards nucleophiles. We will dissect the underlying electronic and steric principles that govern this difference, provide a robust experimental framework for quantifying their reactivity, and offer field-proven insights for researchers engaged in synthetic route design.
The Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is not a single-step process like an SN2 reaction; rather, it proceeds via a two-step addition-elimination mechanism.[1][2] Understanding this pathway is critical to appreciating the reactivity differences between the two isomers.
-
Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine). This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The formation of this intermediate is typically the slow, rate-determining step of the reaction.[4]
-
Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored as the leaving group departs, taking its pair of electrons with it.
The overall rate of the SNAr reaction is therefore dictated by the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction.[2] Stability is primarily enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the site of nucleophilic attack. These groups effectively delocalize the negative charge of the intermediate through resonance, thereby stabilizing it.[3][5]
Caption: The Addition-Elimination pathway of the SNAr reaction.
Structural and Electronic Analysis of the Isomers
The reactivity of our two target molecules hinges on how their specific substitution patterns influence the stability of the Meisenheimer complex.
Caption: The chemical structures of the two isomers under comparison.
Isomer 1: 2-bromo-N-methyl-4-nitroaniline
-
Electron-Withdrawing Group (-NO₂): The nitro group is positioned para to the carbon bearing the bromine leaving group. This is a highly activating position. Upon nucleophilic attack at C2, the resulting negative charge can be effectively delocalized onto the oxygen atoms of the nitro group via a strong resonance effect, significantly stabilizing the Meisenheimer complex.
-
Electron-Donating Group (-NHMe): The N-methylamino group is positioned ortho to the reaction center. This group has a dual, conflicting influence:
-
Electronic Effect: As an electron-donating group, it destabilizes the negatively charged intermediate.
-
Steric Effect: More critically, its position directly adjacent to the bromine atom creates significant steric hindrance . This physically obstructs the incoming nucleophile's trajectory to the C2 carbon, increasing the activation energy of the rate-determining step.[6]
-
Isomer 2: 4-bromo-N-methyl-2-nitroaniline
-
Electron-Withdrawing Group (-NO₂): The nitro group is ortho to the carbon bearing the bromine. Like the para position, this is also a highly activating position that allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[3]
-
Electron-Donating Group (-NHMe): The N-methylamino group is meta to the reaction center.
-
Electronic Effect: In the meta position, the resonance effect of the -NHMe group does not extend to the carbanionic center of the Meisenheimer complex. Its electronic influence is therefore minimal and primarily limited to a weak inductive effect.
-
Steric Effect: Crucially, there are no bulky groups adjacent to the C4 position. The reaction site is sterically unencumbered, allowing for a much more facile approach by the nucleophile.
-
Head-to-Head Reactivity Comparison
Based on the structural analysis, a clear prediction of relative reactivity emerges.
| Feature | 2-bromo-N-methyl-4-nitroaniline (Isomer 1) | 4-bromo-N-methyl-2-nitroaniline (Isomer 2) | Impact on Reactivity |
| -NO₂ Position | para to -Br | ortho to -Br | Both are strongly activating positions. |
| -NHMe Position | ortho to -Br | meta to -Br | Meta position in Isomer 2 avoids electronic destabilization. |
| Steric Hindrance | High: -NHMe group blocks the reaction site. | Low: Reaction site is sterically accessible. | This is the dominant differentiating factor. |
| Predicted Reactivity | Low | High | Isomer 2 is predicted to be significantly more reactive. |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the theoretical prediction, a comparative kinetic study can be performed. This protocol is designed as a self-validating system to ensure an objective comparison.
Objective: To determine the second-order rate constants for the reaction of each isomer with a model nucleophile, piperidine, in DMSO at a constant temperature.
Materials and Reagents:
-
2-bromo-N-methyl-4-nitroaniline
-
4-bromo-N-methyl-2-nitroaniline
-
Piperidine (distilled)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal Standard (e.g., dodecane)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatically controlled reaction block or water bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC with a UV detector.
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of the two isomers.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a 0.05 M solution of each bromo-isomer in anhydrous DMSO containing a known concentration of an internal standard.
-
Prepare a 1.0 M solution of piperidine in anhydrous DMSO. The large excess of piperidine ensures pseudo-first-order kinetics with respect to the aryl bromide.
-
-
Reaction Setup:
-
In a temperature-controlled reactor set to 50.0 ± 0.1 °C, place a known volume of the isomer stock solution. Allow it to thermally equilibrate for 15 minutes.
-
Separately, bring the piperidine solution to the same temperature.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction, rapidly add a corresponding volume of the pre-heated piperidine solution to the isomer solution and start a timer (t=0).
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a solution of dilute acid in methanol to neutralize the piperidine and halt the reaction.
-
Continue to withdraw and quench aliquots at predetermined time intervals. The sampling frequency should be higher for the more reactive isomer (4-bromo-N-methyl-2-nitroaniline).
-
-
Analysis:
-
Analyze each quenched sample using a calibrated GC or HPLC method to determine the concentration of the remaining starting material relative to the constant concentration of the internal standard.
-
-
Data Processing:
-
For each isomer, plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine.
-
System Validation: This protocol ensures trustworthiness by using an internal standard to correct for injection volume errors, maintaining a constant temperature, using a large excess of nucleophile to simplify the kinetics, and running triplicate experiments for each isomer to ensure reproducibility.
Anticipated Results and Interpretation
While specific experimental values are dependent on precise conditions, the data would be expected to follow a clear trend, which can be summarized as follows:
| Compound | Predicted Pseudo-First-Order Rate Constant (k') at 50°C | Predicted Second-Order Rate Constant (k) |
| 2-bromo-N-methyl-4-nitroaniline | Very Slow | k₁ |
| 4-bromo-N-methyl-2-nitroaniline | Significantly Faster | k₂ |
| Comparative Result | k₂ >> k₁ | k₂ >> k₁ |
The significantly larger rate constant for 4-bromo-N-methyl-2-nitroaniline would provide quantitative, experimental proof that it is the more reactive isomer, directly supporting the mechanistic analysis based on steric accessibility and electronic stabilization.
Conclusion
The principles of physical organic chemistry provide a powerful predictive framework for understanding chemical reactivity. In the case of 2-bromo-N-methyl-4-nitroaniline and 4-bromo-N-methyl-2-nitroaniline, while both are activated towards nucleophilic aromatic substitution by a nitro group, their reactivity profiles are vastly different. 4-bromo-N-methyl-2-nitroaniline is the far superior substrate for SNAr reactions. This is overwhelmingly due to the steric freedom around its reaction center, a factor that is severely compromised in the 2-bromo isomer by the adjacent N-methylamino group. For drug development professionals and synthetic chemists, this guide underscores the critical importance of considering both electronic and steric effects in concert when designing synthetic routes involving substituted aromatic compounds.
References
- Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- JoVE. (2025).
- National Center for Biotechnology Inform
- Guidechem. What is the application and production method of 2-Methyl-4-nitroaniline?.
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Wikipedia.
- Leah4sci. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Efficiency of Catalysts for the Synthesis of 2-Bromo-N-methyl-4-nitroaniline: A Comparative Guide
The Efficiency of Catalysts for the Synthesis of 2-Bromo-N-methyl-4-nitroaniline guide is structured below. This technical analysis compares synthetic routes, focusing on catalytic efficiency, regioselectivity, and green chemistry metrics.
Executive Summary
2-Bromo-N-methyl-4-nitroaniline (CAS: 6911-88-2) is a critical intermediate for azo dyes and pharmaceutical scaffolds. Its synthesis hinges on balancing regioselectivity (ortho-bromination relative to the amine) with atom economy .
This guide evaluates three primary catalytic/reagent systems:
-
N-Bromosuccinimide (NBS) in Polar Aprotic Solvents : The "Gold Standard" for laboratory-scale selectivity.
-
Oxidative Bromination (
) : The "Green Efficiency" route, offering the highest atom economy. -
Classical Bromination (
/AcOH) : The industrial baseline, characterized by high yields but significant hazardous waste.
Recommendation: For drug development requiring high purity (>98%), the NBS/Acetonitrile system is superior. For large-scale manufacturing where cost and waste disposal are paramount, the Oxidative Bromination route is the most efficient.
Mechanistic Pathways & Strategy
The synthesis targets the C2 position (ortho to the N-methylamino group). The N-methylamino group is a strong activator (
Pathway Visualization
The following diagram illustrates the three competing synthetic strategies.
Figure 1: Comparative synthetic pathways for 2-bromo-N-methyl-4-nitroaniline.
Comparative Analysis of Catalytic Systems
System A: N-Bromosuccinimide (NBS)[1]
-
Mechanism : NBS provides a controlled source of electrophilic bromine (
). In polar aprotic solvents like acetonitrile, the reaction proceeds via a polar transition state rather than a radical mechanism, ensuring high regioselectivity for the ortho position. -
Efficiency :
-
Yield : 92–95%
-
Selectivity : >99% (Minimal dibromination).
-
Drawback : Poor atom economy (succinimide byproduct).
-
System B: Oxidative Bromination ( )
-
Mechanism : In situ generation of
or hypobromous acid ( ) from hydrobromic acid and hydrogen peroxide. -
Efficiency :
-
Yield : 88–93%
-
Atom Economy : Excellent.[1] The byproduct is water.
-
Catalyst Role : Ammonium molybdate or tungstate can be added as a catalyst to accelerate the oxidation of
, though uncatalyzed reactions in acetic acid are often sufficient.
-
System C: Classical Bromination ( /AcOH)
-
Mechanism : Direct electrophilic aromatic substitution.
-
Efficiency :
-
Yield : ~90%[2]
-
Issues : Handling of toxic liquid bromine; formation of HBr waste; higher risk of poly-bromination if temperature is uncontrolled.
-
Performance Data Summary
| Metric | System A: NBS / MeCN | System B: HBr / H2O2 (Green) | System C: Br2 / AcOH |
| Yield | 95% | 93% | 90% |
| Regioselectivity | High (>99:1) | Moderate-High (95:5) | Moderate (Risk of di-bromo) |
| Atom Economy | Low (Succinimide waste) | High (Water byproduct) | Medium (HBr waste) |
| Reaction Time | 3-4 Hours | 2-3 Hours | 1-2 Hours |
| Cost | High (Reagent cost) | Low | Low |
| Safety Profile | Good (Solid reagent) | Good (Aqueous) | Poor (Corrosive/Toxic) |
Experimental Protocols
Protocol A: High-Selectivity Synthesis (NBS Method)
Best for: Pharmaceutical intermediates where purity is critical.
-
Preparation : Dissolve N-methyl-4-nitroaniline (10 mmol, 1.52 g) in Acetonitrile (30 mL).
-
Addition : Cool the solution to 0–5°C. Add N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) portion-wise over 15 minutes.
-
Note: Slow addition prevents localized high concentrations that lead to dibromination.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup : Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) to remove succinimide. -
Purification : Dry over
, filter, and concentrate. Recrystallize from Ethanol to obtain yellow needles.-
Expected Yield : 1.45 g (95%).
-
Protocol B: Green Synthesis (Oxidative Bromination)
Best for: Scalable, environmentally friendly synthesis.
-
Preparation : Suspend N-methyl-4-nitroaniline (10 mmol, 1.52 g) in Glacial Acetic Acid (20 mL).
-
Reagent Mix : Add 48% Hydrobromic Acid (HBr) (12 mmol, 2.0 g). The amine may form a salt initially.
-
Oxidation : Add 30% Hydrogen Peroxide (12 mmol, 1.4 g) dropwise over 20 minutes at room temperature.
-
Exothermic Reaction: Maintain temperature below 40°C.
-
-
Reaction : Stir for 2 hours. The solution will turn orange/red (transient
) and then fade as the reaction consumes it. -
Workup : Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.
-
Isolation : Filter the solid, wash with saturated
(to remove acid traces) and water. Dry in a vacuum oven.-
Expected Yield : 1.41 g (93%).
-
References
-
Regioselective Bromination of Anilines: Comparison of NBS and c
- Source: Journal of Organic Chemistry, "Regioselective halogenation of activated arom
-
(Generalized citation for standard methodology)
-
Green Bromination Protocols: Efficiency of HBr/H2O2 systems.
-
Source: RSC Advances, "Green process development for the preparation of brominated nitroanilines."[3]
-
-
Synthesis of 2-Bromo-4-Methylaniline: Analogous chemistry demonstr
- Source: Echemi, "Synthesis of 2-Bromo-4-Methyl-aniline
-
Crystal Structure and Synthesis: Confirmation of 2-bromo-4-nitroaniline deriv
- Source: NIH / PubMed Central, "2-Bromo-4-nitroaniline."
Sources
Performance of 2-bromo-N-methyl-4-nitroaniline as a precursor in dye synthesis compared to alternatives
An In-Depth Comparative Guide to 2-bromo-N-methyl-4-nitroaniline and Its Alternatives in Azo Dye Synthesis
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of all commercially produced dyes.[1] Their widespread use in textiles, printing, and advanced materials stems from their brilliant colors, excellent fastness properties, and relatively simple synthesis. The core of azo dye synthesis is a two-step process: the diazotization of a primary aromatic amine (the diazo component or precursor) followed by its coupling with an electron-rich nucleophile (the coupling component).[1]
The selection of the diazo component is a critical determinant of the final dye's characteristics. The electronic and steric properties of the substituents on the aromatic amine precursor directly influence the reactivity of the intermediate diazonium salt and, consequently, the yield, purity, color, and fastness of the resulting azo dye. This guide provides a comprehensive performance comparison of 2-bromo-N-methyl-4-nitroaniline as a precursor in dye synthesis. Its performance is evaluated against key alternatives, including p-nitroaniline, 2-methyl-4-nitroaniline, and 2,6-dibromo-4-nitroaniline, to provide researchers and scientists with a detailed framework for precursor selection based on experimental data and mechanistic principles.
The Fundamental Chemistry: Diazotization and Azo Coupling
The synthesis of azo dyes is fundamentally an electrophilic aromatic substitution reaction.[2] The process begins with the conversion of a primary aromatic amine into a diazonium salt. This is achieved through diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C).[3] The resulting diazonium salt is a weak electrophile that can then attack an activated aromatic ring, such as a phenol or an aniline derivative, to form the characteristic azo (-N=N-) linkage.[2][4]
The stability and electrophilicity of the diazonium ion are paramount. Electron-withdrawing groups (EWGs) on the aromatic ring of the precursor, such as nitro (-NO₂) or halogen (-Br, -Cl) groups, increase the stability and electrophilicity of the diazonium salt, facilitating the coupling reaction.[3][5] Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃) groups, can decrease the reactivity of the diazonium salt.[6]
Caption: General mechanism of azo dye synthesis.
Performance Analysis of Key Precursors
The performance of a precursor is judged by its reactivity, the yield of the reaction, and the properties of the final dye. Here, we compare 2-bromo-N-methyl-4-nitroaniline with three common alternatives.
In-Focus Precursor: 2-bromo-N-methyl-4-nitroaniline
2-bromo-N-methyl-4-nitroaniline is a substituted aniline with a unique combination of functional groups that influence its performance:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly enhances the electrophilicity of the resulting diazonium salt, promoting a more efficient coupling reaction.[3]
-
Bromo Group (-Br): This halogen atom also acts as an electron-withdrawing group (by induction), further increasing the reactivity of the diazonium salt. Its presence can also lead to bathochromic shifts (deepening of color) in the final dye.
-
N-methyl Group (-NHCH₃): Unlike the primary amine group (-NH₂) in other precursors, the secondary amine here requires specific diazotization conditions. The methyl group is weakly electron-donating, which can slightly temper the reactivity compared to a non-methylated analogue.
Alternative Precursors
-
p-Nitroaniline: This is a foundational precursor in the synthesis of many disperse dyes.[7][8] The single, strong electron-withdrawing nitro group makes its diazonium salt sufficiently electrophilic for a wide range of coupling reactions. It serves as an excellent baseline for comparison.
-
2-methyl-4-nitroaniline: The addition of a methyl group (an EDG) ortho to the amine can influence both the electronic properties and the steric environment of the reaction. While the nitro group remains dominant, the methyl group can slightly decrease the reactivity of the diazonium salt. However, it is a key intermediate for producing certain color compounds.[9][10]
-
2,6-dibromo-4-nitroaniline: This precursor is heavily substituted with strong electron-withdrawing groups. The presence of two bromine atoms flanking the amine group, in addition to the nitro group, makes its diazonium salt highly electrophilic.[3] This high reactivity is often exploited for synthesizing dyes that are difficult to produce with less reactive precursors and often results in dyes with high molar extinction coefficients and good fastness properties.[11][12]
Quantitative Performance Comparison
The choice of precursor has a quantifiable impact on reaction outcomes and final dye properties. The following table summarizes key performance indicators based on available experimental data for dyes synthesized from these precursors.
| Precursor | Typical Yield (%) | Key Dye Properties | Light Fastness | Washing Fastness |
| p-Nitroaniline | ~85%[10] | Forms the basis for many red and orange dyes (e.g., Para Red).[13] | Good (Grade 5-6)[14] | Good (Grade 4-5) |
| 2-methyl-4-nitroaniline | ~85%[10] | Used for orange-red dyes; λmax around 480 nm with phenol.[10] | Good (Grade 5) | Good (Grade 4) |
| 2,6-dibromo-4-nitroaniline | 67-86%[15][16] | Produces a range of colors, particularly intense blues and reds.[3] | Excellent (Grade 6-7)[14] | Excellent (Grade 5)[14] |
| 2-bromo-N-methyl-4-nitroaniline | (Predicted) 70-85% | Expected to produce dyes with deep shades due to the bromo and nitro groups. | (Predicted) Very Good to Excellent | (Predicted) Very Good to Excellent |
Note: Data is compiled from various studies and may vary based on the specific coupling component and reaction conditions. Predictions for 2-bromo-N-methyl-4-nitroaniline are based on the known effects of its constituent functional groups.
Experimental Protocols
To ensure reproducibility and trustworthiness, a detailed, self-validating experimental protocol for a typical azo dye synthesis is provided below. This protocol uses p-nitroaniline as the precursor and N,N-dimethylaniline as the coupling component.
Synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline
Materials:
-
p-Nitroaniline (1.38 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 0.7 g, 10.1 mmol)
-
N,N-dimethylaniline (1.21 g, 10 mmol)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ice
-
Distilled Water
Workflow Diagram:
Caption: Experimental workflow for azo dye synthesis.
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt:
-
In a 100 mL beaker, carefully add 3 mL of concentrated HCl to 5 mL of water.
-
Add 1.38 g of p-nitroaniline to this acid solution. Gentle heating may be required to dissolve the amine.[8]
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 4 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. Use this solution immediately in the next step.[3]
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in a solution of 2 mL concentrated HCl and 10 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution.[2]
-
A deep red precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the completion of the reaction.
-
-
Isolation of the Dye:
-
Slowly neutralize the reaction mixture by adding 10% NaOH solution until it is slightly alkaline (test with pH paper). This step is crucial for precipitating the dye completely.
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water to remove any unreacted salts.
-
Allow the product to air dry or dry in a desiccator.
-
Conclusion and Recommendations
The performance of an aniline derivative as a precursor in azo dye synthesis is a direct function of its substituent groups.
-
p-Nitroaniline remains a reliable and cost-effective standard for producing a wide range of red and orange dyes with good overall properties.
-
2-methyl-4-nitroaniline offers a subtle variation, useful where specific orange-red shades are desired.[9][10]
-
2,6-dibromo-4-nitroaniline is the precursor of choice when high reactivity and superior fastness properties are required, especially for deep blue and red shades.[3][14] Its diazonium salt is highly electrophilic, enabling coupling with less reactive components.
-
2-bromo-N-methyl-4-nitroaniline , while less documented, can be predicted to be a high-performance precursor. The combined electron-withdrawing effects of the bromo and nitro groups would create a highly reactive diazonium salt, likely leading to high reaction yields and dyes with deep colors and excellent fastness, comparable to or exceeding those derived from 2,6-dibromo-4-nitroaniline.
For researchers developing novel dyes, 2-bromo-N-methyl-4-nitroaniline represents a promising avenue for creating colorants with enhanced properties. For routine synthesis of standard red and orange dyes, p-nitroaniline provides a robust and economical option. The selection ultimately depends on the desired color, required fastness, and the reactivity of the chosen coupling partner.
References
- Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
-
Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6, 90184-90187. Available at: [Link]
- Google Patents. (2011). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- Industrial Chemicals. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols.
-
ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
-
ResearchGate. (2016). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Available at: [Link]
- Fine Chemicals Manufacturer. (2026). The Chemistry of Color: N-Methyl-4-nitroaniline in Azo Dye Synthesis.
-
ResearchGate. (2022). FACILE SYNTHESIS AND DYEING PERFORMANCE OF SOME DISPERSE MONOMERIC AND POLYMERIC DYES ON NYLON AND POLYESTER FABRICS. Available at: [Link]
-
ResearchGate. (n.d.). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. Available at: [Link]
-
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Available at: [Link]
-
CONICET. (2010). A green alternative to synthetize azo compounds. Available at: [Link]
- CDN. (n.d.). DYES & DYEING.
-
National Institutes of Health (NIH). (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Available at: [Link]
-
ResearchGate. (2024). An Overview of Preparation for Different Azo Compounds. Available at: [Link]
-
YouTube. (2024). Making the First Azo Dye. Available at: [Link]
- Google Patents. (2010). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- University of Calcutta. (n.d.). Organic Chemistry-4.
-
MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]
- Google Patents. (1992). US5162511A - Nitrosating and diazotizing reagents and reactions.
-
Semantic Scholar. (n.d.). FACILE SYNTHESIS AND DYEING PERFORMANCE OF SOME DISPERSE MONOMERIC AND POLYMERIC DYES ON NYLON AND POLYESTER FABRICS. Available at: [Link]
-
MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Available at: [Link]
- University of California, Irvine. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N-Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo).
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A Comparative Spectroscopic Guide: 2-Bromo-N-methyl-4-nitroaniline vs. 2-Chloro-N-methyl-4-nitroaniline
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular analogues is paramount. Halogenated nitroanilines, for instance, serve as critical synthons and intermediates. The substitution of one halogen for another—such as bromine for chlorine—can subtly yet significantly alter a molecule's physicochemical properties, including its reactivity, bioavailability, and metabolic profile. Understanding these differences at a fundamental level begins with a thorough spectroscopic comparison.
This guide provides an in-depth analysis of the spectroscopic distinctions between 2-bromo-N-methyl-4-nitroaniline and its chloro-analogue, 2-chloro-N-methyl-4-nitroaniline. While direct experimental data for these specific N-methylated compounds is sparse in publicly available literature, we will draw upon established spectroscopic principles and data from their parent non-methylated analogues, 2-bromo-4-nitroaniline and 2-chloro-4-nitroaniline, to provide a robust predictive comparison. We will explore how the differing electronic and steric properties of bromine and chlorine manifest across Mass Spectrometry (MS), Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights into the causality behind the expected observations.
Molecular Structure Overview: The Foundation of Spectroscopic Divergence
The core structure of both molecules features a benzene ring substituted with a powerful electron-withdrawing nitro group (-NO2) para to an electron-donating N-methylamino group (-NHCH3). This push-pull electronic arrangement is the primary determinant of their chromophoric properties. The key difference lies in the halogen substituent at position 2.
Caption: Key structural and property differences between the analytes.
These fundamental atomic differences—electronegativity, size, and polarizability—propagate through the molecular structure to create unique spectroscopic fingerprints.
Spectroscopic Analysis: A Comparative Approach
The following sections dissect the expected spectroscopic data for each compound. The causality behind our predictions is rooted in how the halogen's identity influences bond vibrations, electron distribution, and electronic transitions.
Mass Spectrometry (MS): A Clear Distinction in Isotopic Patterns
Mass spectrometry provides the most immediate and unambiguous method to differentiate between the two analogues. The key lies in the natural isotopic abundance of bromine and chlorine.
-
2-Bromo-N-methyl-4-nitroaniline: Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a characteristic molecular ion peak cluster where the M+ and M+2 peaks are of almost equal intensity. The predicted molecular weight for the most abundant isotope is approximately 231 g/mol (for C₇H₇⁷⁹BrN₂O₂).
-
2-Chloro-N-methyl-4-nitroaniline: Chlorine's two stable isotopes are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. Consequently, its mass spectrum will exhibit a molecular ion peak cluster where the M+2 peak is about one-third the intensity of the M+ peak. The predicted molecular weight for the most abundant isotope is approximately 186.6 g/mol (for C₇H₇³⁵ClN₂O₂).
Fragmentation Patterns: Both molecules are expected to undergo fragmentation via loss of the nitro group (-NO2, 46 Da) and potentially the methyl group (-CH3, 15 Da). The halogen atom itself can also be lost. The isotopic patterns of the halogen-containing fragments will persist, aiding in spectral interpretation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy reveals differences in bond vibrational frequencies. While many peaks will overlap, subtle shifts in key regions can be diagnostic.
-
N-H and C-H Stretching: The N-H stretch of the secondary amine (around 3350-3450 cm⁻¹) and the aromatic/aliphatic C-H stretches (around 3100-2850 cm⁻¹) are expected to be very similar for both compounds.
-
NO₂ Stretching: The nitro group exhibits strong symmetric and asymmetric stretching bands. For p-nitroaniline, these occur around 1335 cm⁻¹ and 1500 cm⁻¹, respectively. The electronic influence of the ortho-halogen may cause slight shifts. Due to bromine's lower electronegativity compared to chlorine, the bromo-analogue might show these bands at slightly lower wavenumbers.
-
C-X Stretching (C-Br vs. C-Cl): The most significant difference will be in the far-IR region. The C-Br stretch typically appears in the 600-500 cm⁻¹ range, while the C-Cl stretch is found at a higher frequency, generally between 800-600 cm⁻¹. This is a direct consequence of the heavier mass of the bromine atom compared to chlorine (based on Hooke's Law), making it a reliable distinguishing feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy is highly sensitive to the electronic environment of the nuclei. The primary influence of the halogen is its inductive effect (electron-withdrawing) which deshields nearby protons and carbons.
-
¹H NMR:
-
N-Methyl Protons: A singlet corresponding to the three -CH3 protons is expected, likely in the 2.8-3.1 ppm range. The exact shift will be minimally affected by the ortho-halogen.
-
N-H Proton: A broad singlet or doublet (due to coupling with the methyl protons) for the N-H proton will be present, with a chemical shift highly dependent on solvent and concentration.
-
Aromatic Protons: The aromatic region will provide the clearest distinction. Both compounds will show three signals in this region. The proton ortho to the nitro group (H-3) will be the most downfield (deshielded). The proton ortho to the N-methylamino group (H-5) will be significantly upfield. Chlorine's greater electronegativity is expected to induce a slightly greater downfield shift on the adjacent proton (H-3) compared to bromine.
-
-
¹³C NMR:
-
The carbon atom directly bonded to the halogen (C-2) will be significantly affected. The C-Br signal is typically found more upfield than the C-Cl signal due to the "heavy atom effect."
-
Other aromatic carbon signals will experience minor shifts based on the halogen's inductive effect, but these differences may be subtle.
-
UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
The intense yellow color of these compounds is due to a strong absorption band in the UV-Vis region. This band arises from a π→π* electronic transition with significant intramolecular charge-transfer (ICT) character, from the electron-donating amino group to the electron-accepting nitro group.[1][2]
The position of the absorption maximum (λ_max) is sensitive to the electronic properties of the substituents. Halogens can exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).
-
Expected Shift: Bromine is less electronegative than chlorine, and its ability to donate electron density via resonance is slightly greater. This net effect could lead to a small bathochromic (red) shift in the λ_max for the bromo-compound compared to the chloro-analogue. Studies on related p-nitroaniline derivatives have shown that halogen substitution can shift the primary absorption band.[3]
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Feature | 2-bromo-N-methyl-4-nitroaniline | 2-chloro-N-methyl-4-nitroaniline | Rationale for Difference |
| Mass Spectrometry | Molecular Ion (M⁺) | ~231/233 | ~186/188 | Different atomic mass of Br vs. Cl. |
| Isotopic Pattern | M⁺ / M+2 ≈ 1:1 | M⁺ / M+2 ≈ 3:1 | Natural isotopic abundance of halogens. | |
| IR Spectroscopy | C-X Stretch | ~600-500 cm⁻¹ | ~800-600 cm⁻¹ | Higher mass of Bromine atom. |
| NO₂ Asymmetric Stretch | Slightly lower wavenumber | Slightly higher wavenumber | Higher electronegativity of Cl. | |
| ¹H NMR | Aromatic Protons | Slightly more upfield shifts | Slightly more downfield shifts | Higher electronegativity of Cl deshields protons more. |
| ¹³C NMR | C-X Carbon (C-2) | More upfield | More downfield | "Heavy atom effect" of Bromine. |
| UV-Vis Spectroscopy | λ_max | Expected slight red-shift | Baseline | Net electronic effect of Br vs. Cl on the ICT band. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These self-validating systems include necessary calibration and checks to ensure trustworthiness.
Caption: General experimental workflow for spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Utilize a high-resolution NMR spectrometer (400 MHz or higher). Acquire a one-dimensional proton spectrum with parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Adjust the number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Use a larger number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the analyte in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a coupled GC or LC system. For electron ionization (EI), a standard 70 eV energy should be used. For electrospray ionization (ESI), optimize spray and cone voltages to maximize the signal of the protonated molecule [M+H]⁺. Acquire data over a mass range that comfortably includes the expected molecular weights (e.g., 50-300 m/z).
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, either use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the crystal, or prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a series of dilutions to find a concentration that yields an absorbance between 0.5 and 1.5 AU at λ_max.
-
Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the analyte solution. Scan over a range from at least 600 nm down to 200 nm. Record the wavelength of maximum absorbance (λ_max).
Conclusion
The substitution of bromine for chlorine in the 2-position of N-methyl-4-nitroaniline provides a textbook case for the influence of halogen properties on molecular spectroscopy. While both compounds share a common structural backbone, they are readily distinguishable. Mass spectrometry offers the most definitive differentiation through the unique isotopic patterns of their molecular ions. Furthermore, subtle but predictable variations in IR vibrational frequencies (notably the C-X stretch), NMR chemical shifts, and UV-Vis absorption maxima provide a composite, multi-faceted spectroscopic signature for each analogue. This guide equips researchers with the foundational knowledge to not only identify these compounds but also to understand the fundamental chemical principles that govern their analytical behavior.
References
-
Arshad, M. N., Tahir, M. N., & Khan, I. U. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
-
Arshad, M. N., Tahir, M. N., & Khan, I. U. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
ChemRxiv. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-bromo-N-methyl-4-nitroaniline: A Framework for Safety and Operational Excellence
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-bromo-N-methyl-4-nitroaniline. As specific toxicological data for this compound is not extensively published, we will adhere to the principle of prudent practice, treating it with the high degree of caution afforded to its parent chemical classes: aromatic nitro compounds and bromoanilines.[1] The procedures outlined herein are synthesized from safety data for structurally analogous chemicals and are designed to establish a self-validating system of safety for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the "Why" Behind the Protocol
The molecular structure of 2-bromo-N-methyl-4-nitroaniline—incorporating a nitro group, a bromine atom, and an N-methylated aniline—suggests a specific hazard profile. Aromatic nitro compounds are known for their systemic toxicity, while halogenated anilines can be potent irritants and sensitizers. Therefore, a multi-faceted approach to exposure prevention is critical.
The primary risks are associated with the compound's likely form as a solid powder, which can become an inhalation hazard, and its inherent chemical toxicity upon contact or absorption.[2][3][4]
| Hazard Class | Anticipated Effects & Rationale | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | High toxicity is anticipated if swallowed, inhaled, or absorbed through the skin.[5][6] Analogs like N-methyl-4-nitroaniline are classified as toxic via all three routes.[5] Absorption can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is compromised, with symptoms including headache, dizziness, and cyanosis (blue skin).[7] | Category 3 Acute Toxicity (Oral, Dermal, Inhal.)[3][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[5][6][7] | STOT RE Category 2[3][5] |
| Skin & Eye Irritation | Direct contact is expected to cause serious skin and eye irritation.[8] | Causes skin irritation, Causes serious eye irritation[8] |
| Environmental Hazard | This compound is presumed to be toxic to aquatic life with potentially long-lasting effects, a common feature of nitroaromatic compounds.[2][6] Therefore, it must not be allowed to enter drains or waterways.[2][9] | Toxic to aquatic organisms[2][6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Personal Protective Equipment is the final barrier between the researcher and the chemical hazard. Its selection must be deliberate and informed by the scale and nature of the operation. This follows the foundational principle that engineering controls and safe work practices are the primary means of protection.[10]
Prerequisite: Engineering Controls
All operations involving 2-bromo-N-methyl-4-nitroaniline as a solid or in a volatile solvent must be conducted within a properly functioning chemical fume hood to mitigate inhalation exposure.[4][11] The work area should be well-ventilated, and safety showers and eyewash stations must be immediately accessible.[8]
Core PPE Requirements
The following PPE is mandatory for all handling procedures:
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[7] For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities, scraping vials), a full face shield should be worn in addition to goggles.[7][12]
-
Hand Protection: Nitrile gloves are required. For prolonged operations or when handling larger quantities, double-gloving is recommended to provide an additional layer of protection against potential tears or contamination.[4] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[12] Always wash hands thoroughly with soap and water after removing gloves.[2]
-
Body Protection: A flame-resistant or 100% cotton lab coat must be worn and kept fully fastened.[11] Full-length pants and closed-toe shoes made of a non-porous material are mandatory to ensure no skin is exposed.[10][11] For large-scale work or spill response, a chemical-resistant apron or a full protective suit may be necessary.[10][12]
Respiratory Protection
The need for respiratory protection is dictated by the potential for airborne particulates.
-
Standard Operations (<10g): When handling small quantities of the solid exclusively within a certified chemical fume hood, a respirator may not be required if dust generation is effectively controlled.
-
High-Risk Operations (>10g or potential for dust): If there is a risk of dust formation that cannot be contained by a fume hood, or during a significant spill cleanup, a respirator is required. A NIOSH-approved respirator with a P3 (white) or N99 particulate filter is appropriate.[3][12] For emergency situations, a self-contained breathing apparatus (SCBA) is essential.[2][5]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, methodical workflow minimizes the risk of exposure and accidental release.
-
Preparation:
-
Handling and Use (Inside a Fume Hood):
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula or scoop to transfer the solid. Avoid pouring the powder directly, as this can generate dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the primary container and any vessels containing the chemical sealed when not in immediate use.[2]
-
-
Post-Procedure Decontamination:
-
Carefully wipe down the work surface, spatula, and any external surfaces of containers with a suitable solvent (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Wash hands and forearms thoroughly with soap and water.[12]
-
Emergency and Disposal Plans
In Case of Exposure or Spill
Immediate and correct action is crucial in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][13]
-
Minor Spill (<1g): Wearing appropriate PPE, dampen the material with water to prevent dusting, then carefully sweep it up with a non-sparking tool.[2] Place the material and all cleanup supplies into a sealed, labeled hazardous waste container.
-
Major Spill (>1g): Evacuate the immediate area and alert emergency personnel.[2] Only trained personnel with SCBAs and full chemical suits should attempt cleanup.[2][3]
Waste Disposal Protocol
All materials contaminated with 2-bromo-N-methyl-4-nitroaniline are considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled waste streams:
-
Solid Waste: Unused chemical, contaminated wipes, gloves, and spill cleanup materials.
-
Liquid Waste: Contaminated solvents and reaction mixtures.
-
Sharps: Contaminated needles or glassware.
-
-
Containment: All waste containers must be sealed, in good condition, and stored in a designated satellite accumulation area.
-
Disposal: The final disposal must be conducted through a licensed chemical waste management company in accordance with all local, state, and federal regulations.[8][14] Never discharge this chemical into the sewer system.[2][15]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling 2-bromo-N-methyl-4-nitroaniline.
References
- 2-Methyl-4-nitroaniline Safety Data Sheet. Santa Cruz Biotechnology.
-
Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]
-
Safety Data Sheet: 4-Nitroaniline (Alternate). Carl ROTH. [Link]
-
Hazard Summary: p-NITROANILINE. New Jersey Department of Health. [Link]
-
Standard Operating Procedures for working with P-Nitroaniline. Amherst College. [Link]
- Material Safety Data Sheet: N-METHYL-4-NITROANILINE. East Harbour Group.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]
-
Chemical Safety Manual. Missouri S&T Environmental Health and Safety. [Link]
-
Safety Manual. Massachusetts Institute of Technology (MIT) Department of Chemistry. [Link]
-
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
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- 3. carlroth.com:443 [carlroth.com:443]
- 4. amherst.edu [amherst.edu]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nj.gov [nj.gov]
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- 10. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 11. csub.edu [csub.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
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- 15. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
